hDHODH-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F6N3O4 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4-[[(Z)-2-cyano-3-hydroxybut-2-enoyl]amino]-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1 |
InChI Key |
BIDNHWHAWYEYKL-JMZICWNOSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)/C(=C(/C)\O)/C#N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
hDHODH-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-8, also referred to in the scientific literature as compound 13t , is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme, hDHODH, is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting hDHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data and experimental protocols.
Core Mechanism of Action: Inhibition of hDHODH
This compound exerts its primary effect by directly inhibiting the enzymatic activity of hDHODH. This flavin-dependent mitochondrial enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which is necessary for DNA and RNA synthesis, thereby halting cell proliferation.[1][2]
Biochemical Activity
This compound is a highly potent inhibitor of recombinant human DHODH.
| Parameter | Value | Reference |
| IC50 (hDHODH) | 16.0 nM | [1][2] |
Cellular Effects
The inhibition of hDHODH by this compound translates to potent antiproliferative activity in cancer cell lines, particularly those of hematological origin, such as lymphoma.
Antiproliferative Activity
| Cell Line | Description | IC50 | Reference |
| Raji | Human Burkitt's lymphoma | 7.7 nM | [1][2] |
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant arrest in the S-phase of the cell cycle. This is a direct consequence of pyrimidine depletion, which stalls DNA replication. In a study using Raji cells, treatment with this compound resulted in a dose-dependent increase in the percentage of cells in the S-phase.[1][2]
Experimental Protocols
hDHODH Enzymatic Assay
The inhibitory activity of this compound on hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
Protocol:
-
Reagents: Recombinant human DHODH, L-dihydroorotic acid (DHO), decylubiquinone (CoQD), DCIP, Triton X-100, and a buffer solution (e.g., Tris-HCl).
-
Procedure:
-
The reaction mixture containing buffer, Triton X-100, CoQD, and DCIP is prepared.
-
This compound at various concentrations is added to the mixture.
-
The reaction is initiated by the addition of the substrate, DHO.
-
The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Raji cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
The effect of this compound on the cell cycle is analyzed by flow cytometry using propidium iodide (PI) staining.
Protocol:
-
Cell Treatment: Raji cells are treated with different concentrations of this compound for a defined time (e.g., 48 hours).
-
Cell Fixation: Cells are harvested and fixed in cold ethanol (e.g., 70%).
-
Staining: Fixed cells are treated with RNase A and stained with PI solution.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Visualizations
Signaling Pathway of hDHODH Inhibition
Caption: Mechanism of hDHODH inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining biochemical and cellular IC50 values.
Logical Relationship of Cellular Consequences
Caption: Cellular consequences of hDHODH inhibition.
References
The Discovery and Synthesis of hDHODH-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the dihydroorotate dehydrogenase (DHODH) inhibitor commonly known as hDHODH-IN-8. This molecule is also referred to in scientific literature as compound 27 and BRD9185. The guide will detail the scientific journey from initial screening to lead optimization, provide a step-by-step synthesis protocol, and present its biological activity, paying close attention to a notable discrepancy in its reported effects on human DHODH.
Discovery of a Novel Antimalarial Agent
This compound, initially reported as compound 27, was discovered through a research effort focused on identifying novel antimalarial agents. The discovery process, detailed by Maetani et al. in ACS Medicinal Chemistry Letters (2017), did not originate from a screen for human DHODH inhibitors but rather from a phenotypic screen against the blood-stage of Plasmodium falciparum, the parasite responsible for malaria.
The initial hit, BRD7539, an azetidine carbonitrile, was identified from a diversity-oriented synthesis library. This compound showed potent activity against both the multidrug-resistant asexual blood-stage and the liver-stage of the parasite. Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit. The key optimization step that resulted in compound 27 (this compound) was the modification of the azetidine core, which ultimately enhanced its potency and metabolic stability.
Biochemical assays later confirmed that this class of compounds targets the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival.
Synthesis of this compound (Compound 27/BRD9185)
The synthesis of this compound is a multi-step process that begins with the construction of the core azetidine scaffold. The following is a detailed protocol based on the information provided in the supplementary materials of the primary research publication.
Experimental Protocol: Synthesis of (2S,3S,4S)-3-((4-bromophenyl)ethynyl)-3-hydroxy-4-methyl-1-(propylcarbamoyl)azetidine-2-carbonitrile (Compound 27)
-
Step 1: Synthesis of the Azetidine Core: The synthesis commences with the construction of the key azetidine intermediate. This is typically achieved through a multi-step sequence starting from readily available chiral precursors to establish the desired stereochemistry of the azetidine ring.
-
Step 2: Introduction of the Bromophenylacetylene Moiety: The core is then functionalized by the addition of the 4-bromophenylacetylene group. This is accomplished via a Sonogashira coupling reaction between a terminal alkyne precursor and an appropriately functionalized azetidine.
-
Step 3: Urea Formation: The final step involves the formation of the urea linkage. The secondary amine on the azetidine ring is reacted with propyl isocyanate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) to yield the final compound.
The final product is then purified using column chromatography to achieve high purity.
Biological Activity and Data
The biological activity of this compound has been characterized against both human and P. falciparum DHODH. A significant discrepancy exists between the data reported in the primary scientific literature and that provided by commercial vendors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Ki (µM) | Data Source |
| Human DHODH (HsDHODH) | > 50 | Not Reported | Maetani et al., 2017[1][2] |
| Human DHODH (HsDHODH) | 0.13 | 0.016 | Commercial Vendors[3][4] |
| Plasmodium falciparum DHODH (PfDHODH) | 0.012 | Not Reported | Maetani et al., 2017[1][2] |
| Plasmodium falciparum DHODH (PfDHODH) | 47.4 | 5.6 | Commercial Vendors[3][4] |
Table 2: In Vitro Antimalarial and Cytotoxicity Data for this compound
| Assay | Cell Line/Strain | EC50/IC50 (µM) | Data Source |
| Antimalarial Activity | P. falciparum (Dd2 strain) | 0.016 | Maetani et al., 2017[1][2] |
| Cytotoxicity | HepG2 | > 30 | Maetani et al., 2017[1][2] |
The data from the primary literature suggests that this compound is a highly potent and selective inhibitor of PfDHODH with minimal activity against the human ortholog. In contrast, vendor-supplied data indicates potent inhibition of human DHODH. This discrepancy highlights the importance of verifying the activity of commercially sourced compounds and relying on peer-reviewed literature for accurate biological data.
Experimental Protocols
The following are the detailed methodologies for the key biochemical assays used to characterize this compound.
Protocol 1: Recombinant Human DHODH (hDHODH) Inhibition Assay
-
Enzyme and Reagents: Recombinant human DHODH is expressed and purified. The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Other reagents include dihydroorotate (DHO), decylubiquinone, and 2,6-dichloroindophenol (DCIP).
-
Assay Procedure: The reaction is initiated by adding DHO to a mixture containing the enzyme, the test compound (this compound), decylubiquinone, and DCIP.
-
Data Acquisition: The reduction of DCIP is monitored spectrophotometrically at 600 nm. The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Recombinant P. falciparum DHODH (PfDHODH) Inhibition Assay
-
Enzyme and Reagents: Recombinant PfDHODH is expressed and purified. The assay buffer and reagents are similar to the hDHODH assay.
-
Assay Procedure: The protocol is analogous to the hDHODH assay, with the substitution of PfDHODH for the human enzyme.
-
Data Acquisition and Analysis: Data acquisition and IC50 determination are performed using the same methods as for the hDHODH assay.
Visualizations
Signaling Pathway
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Experimental Workflow
Caption: Discovery workflow for this compound (Compound 27).
References
- 1. Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. [plos.figshare.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Recombinant Human Dihydroorotate Dehydrogenase Protein, CF 10062-DD-020: R&D Systems [rndsystems.com]
- 4. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-8: A Technical Guide to a Novel Inhibitor of Pyrimidine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document details the mechanism of action of hDHODH and its inhibition by this compound, presents comparative quantitative data for various hDHODH inhibitors, provides detailed experimental protocols for the evaluation of such compounds, and visualizes the core biological pathways and experimental workflows.
The De Novo Pyrimidine Biosynthesis Pathway and the Role of hDHODH
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotide building blocks required for DNA and RNA synthesis.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention.[2]
The pathway consists of six enzymatic steps, with the fourth step catalyzed by dihydroorotate dehydrogenase (DHODH).[3] In humans, this enzyme, hDHODH, is a flavin-dependent mitochondrial enzyme.[1] It is uniquely located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain.[3] hDHODH catalyzes the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.[3]
This compound: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase
This compound is a known inhibitor of human dihydroorotate dehydrogenase. Its inhibitory activity makes it a valuable tool for studying the pyrimidine biosynthesis pathway and a potential starting point for the development of therapeutics for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of hDHODH. Many inhibitors of hDHODH bind within a hydrophobic tunnel that serves as the binding site for the electron acceptor, ubiquinone. By occupying this site, these inhibitors prevent the normal catalytic cycle of the enzyme, leading to a halt in orotate production and subsequent depletion of the pyrimidine nucleotide pool. While the precise binding mode of this compound has not been definitively elucidated in the available literature, it is hypothesized to act competitively with respect to the ubiquinone co-substrate, a common mechanism for this class of inhibitors.
Quantitative Data for hDHODH Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized hDHODH inhibitors. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided for comparison.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference |
| This compound | Human DHODH | 0.13 | 0.016 | [4] |
| This compound | P. falciparum DHODH | 47.4 | 5.6 | [4] |
| Brequinar | Human DHODH | 0.0052 | - | [5] |
| Leflunomide (A771726) | Human DHODH | - | - | [3] |
| Teriflunomide | Human DHODH | - | - | [2] |
| Farudodstat (ASLAN003) | Human DHODH | 0.035 | - | [5] |
Note: Leflunomide is a prodrug that is converted to its active metabolite, A771726 (teriflunomide).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of hDHODH inhibitors.
In Vitro hDHODH Inhibition Assay (DCIP Assay)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the assay mixture in each well of a 96-well plate. The final concentrations in the assay should be:
-
60 µM DCIP
-
50 µM Decylubiquinone
-
Varying concentrations of the test compound.
-
-
Add a pre-determined amount of recombinant hDHODH enzyme to each well. The amount of enzyme should be optimized to yield a linear reaction rate.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µM dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 15 seconds for 2-5 minutes. The reduction of DCIP leads to a loss of absorbance at this wavelength.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., a rapidly dividing cancer cell line)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multi-well spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hDHODH inhibitor (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
BrdU Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plate
-
Multi-well spectrophotometer (450 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the hDHODH inhibitor for the desired time.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[6]
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.[7]
-
Wash the wells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[7]
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add TMB substrate. A blue color will develop.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of DNA synthesis.
-
Calculate the percentage of proliferation for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent and valuable research tool for the investigation of the de novo pyrimidine biosynthesis pathway. Its ability to inhibit a key enzyme in this pathway highlights the therapeutic potential of targeting nucleotide metabolism in diseases characterized by uncontrolled cell growth. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the precise binding interactions and pharmacokinetic properties of this compound and its analogs will be crucial for its potential translation into clinical applications.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
hDHODH-IN-8: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, making hDHODH an attractive target for therapeutic intervention in immunology-related fields such as autoimmune diseases and oncology.[3][4] By depleting the intracellular pool of pyrimidines, hDHODH inhibitors like this compound and its closely related analog BAY 2402234 (also known as Orludodstat) effectively suppress the proliferation and effector functions of immune cells, particularly T cells.[5][6] This technical guide provides an in-depth overview of this compound and its relevance to immunology research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
hDHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[7][8] This mitochondrial enzyme is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[7] Activated lymphocytes, upon encountering an antigen, undergo rapid proliferation and increase their metabolic activity, leading to a high demand for nucleotides for DNA and RNA synthesis.[5][6]
This compound and its analogs bind to the ubiquinone binding pocket of hDHODH, inhibiting its enzymatic activity.[8][9] This blockade of the de novo pathway leads to a depletion of intracellular pyrimidine pools, which in turn results in cell cycle arrest and the suppression of lymphocyte proliferation and cytokine production.[5][6] The immunosuppressive effects can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block via the pyrimidine salvage pathway, demonstrating the on-target specificity of the inhibitor.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and the closely related compound BAY 2402234.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human DHODH | IC50 | 0.13 µM | [1] |
| Human DHODH | Ki | 0.016 µM | [1] |
| Plasmodium falciparum DHODH | IC50 | 47.4 µM | [1] |
| Plasmodium falciparum DHODH | Ki | 5.6 µM | [1] |
Table 2: In Vitro Activity of BAY 2402234 (Orludodstat)
| Assay | Cell Line | Parameter | Value | Reference |
| Human full-length DHODH enzyme inhibition | - | IC50 | 1.2 nM | [9] |
| AML Cell Proliferation Inhibition | THP-1 | IC50 | 2.6 nM | [9] |
| AML Cell Differentiation (CD11b upregulation) | MOLM-13 | EC50 | 3.16 nM | [9] |
| AML Cell Differentiation (CD11b upregulation) | HEL | EC50 | 0.96 nM | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows used in its immunological evaluation.
Experimental Protocols
T-Cell Proliferation Assay (CellTrace™ Violet)
This protocol is adapted from standard procedures for assessing T-cell proliferation.[2][10][11]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CellTrace™ Violet Cell Proliferation Kit
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Anti-CD3/CD28 T-cell activator beads
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
Cell Staining:
-
Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ Violet to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI-1640 medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the stained cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add anti-CD3/CD28 activator beads according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer using a violet laser (e.g., 405 nm excitation) and an appropriate emission filter (e.g., 450/50 nm).
-
Analyze the data by gating on the lymphocyte population and examining the dilution of the CellTrace™ Violet fluorescence to determine the extent of cell division.
-
Intracellular Cytokine Staining
This protocol is a general guideline for intracellular cytokine analysis by flow cytometry.[1][12][13]
Materials:
-
Activated T cells (as prepared in the proliferation assay)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Flow cytometry antibodies for surface markers (e.g., CD4, CD8)
-
Fixation/Permeabilization buffer
-
Flow cytometry antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition:
-
Culture T cells with anti-CD3/CD28 beads and this compound as described above.
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Harvest the cells and wash them with wash buffer.
-
Stain for surface markers by incubating the cells with fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8) for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with wash buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+) and quantifying the percentage of cells expressing the target cytokines.
-
Cytokine ELISA
This protocol provides a general procedure for quantifying secreted cytokines in cell culture supernatants.[14][15][16]
Materials:
-
Cell culture supernatants from T-cell activation assays
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ, human TNF-α)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture T cells with anti-CD3/CD28 beads and this compound as described previously.
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Preparing the standard curve using the provided recombinant cytokine standards.
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating the plate.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate solution that reacts with the enzyme to produce a color change.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of de novo pyrimidine synthesis in immune cell function. Its potent and specific inhibition of hDHODH allows for the controlled study of the consequences of pyrimidine depletion on lymphocyte proliferation, differentiation, and cytokine production. The experimental protocols provided in this guide offer a starting point for researchers to explore the immunomodulatory effects of this compound and other inhibitors of this critical metabolic pathway. Further research into the precise signaling pathways affected by these inhibitors will continue to enhance our understanding of immunometabolism and may pave the way for novel therapeutic strategies in a range of immune-mediated diseases.
References
- 1. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [figshare.le.ac.uk]
- 5. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orludodstat (BAY2402234) | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 10. agilent.com [agilent.com]
- 11. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]
- 16. content.abcam.com [content.abcam.com]
hDHODH-IN-8: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The human dihydroorotate dehydrogenase (hDHODH) enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in proliferative diseases such as cancer and autoimmune disorders. This document provides an in-depth technical overview of hDHODH-IN-8, a known inhibitor of hDHODH. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals. While specific preclinical and clinical data for this compound is limited in the public domain, this guide leverages information on other well-characterized DHODH inhibitors to provide a thorough understanding of the potential of this class of compounds.
Introduction to hDHODH and its Role as a Therapeutic Target
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, including cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[4] This dependency makes hDHODH an attractive target for the development of anti-proliferative agents.[2] Inhibition of hDHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[4][5]
This compound: An Inhibitor of Human and Plasmodium falciparum DHODH
This compound (also referred to as Compound 27 in some literature) has been identified as an inhibitor of both human and Plasmodium falciparum DHODH (PfDHODH).[3][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of DHODH, thereby blocking the pyrimidine biosynthesis pathway.[6]
Quantitative Data
The following table summarizes the available in vitro inhibitory activity of this compound.
| Target | Parameter | Value (µM) | Reference |
| Human DHODH | IC50 | 0.13 | [3][6] |
| Human DHODH | Ki | 0.016 | [3][6] |
| P. falciparum DHODH | IC50 | 47.4 | [3][6] |
| P. falciparum DHODH | Ki | 5.6 | [3][6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Mechanism of Action and Downstream Effects
The primary mechanism of action of hDHODH inhibitors like this compound is the depletion of the intracellular pyrimidine pool. This has several downstream consequences for cancer cells.
The De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by hDHODH inhibitors.
Cellular Consequences of hDHODH Inhibition
-
Cell Cycle Arrest: Depletion of pyrimidines leads to an arrest of the cell cycle, primarily in the S-phase or G2/M phase, as DNA replication cannot proceed without the necessary building blocks.[7][8][9]
-
Induction of Apoptosis: Prolonged pyrimidine starvation triggers programmed cell death (apoptosis) in cancer cells.[5][10][11] This can be mediated through both intrinsic and extrinsic apoptotic pathways.
-
Modulation of Key Signaling Pathways:
-
p53 Activation: DHODH inhibition has been shown to lead to the accumulation and activation of the tumor suppressor protein p53, which can contribute to cell cycle arrest and apoptosis.[12][13][14]
-
c-Myc Downregulation: Inhibition of DHODH can lead to the downregulation of the oncoprotein c-Myc, a key driver of cell proliferation.[15][16]
-
The following diagram illustrates the downstream signaling effects of hDHODH inhibition.
References
- 1. Integrated Metabolic Profiling and Transcriptional Analysis Reveals Therapeutic Modalities for Targeting Rapidly Proliferating Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 14. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of hDHODH-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document details the core inhibitory properties of the compound, standardized experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Core Inhibitory Activity
This compound has been identified as a dual inhibitor of human and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with significantly greater potency against the human enzyme. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in proliferative diseases and malaria.
Data Presentation
The following tables summarize the quantitative inhibitory activity of this compound against both human and P. falciparum DHODH.
| Target Enzyme | Parameter | Value (µM) |
| Human DHODH (hDHODH) | IC50 | 0.13 |
| Ki | 0.016 | |
| Plasmodium falciparum DHODH (PfDHODH) | IC50 | 47.4 |
| Ki | 5.6 |
Signaling Pathway and Mechanism of Action
This compound inhibits the fourth step of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting hDHODH, the compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells that are highly dependent on this pathway.
Experimental Protocols
hDHODH Enzymatic Assay Protocol (Colorimetric)
This protocol describes a common in vitro assay to determine the enzymatic activity of hDHODH and the inhibitory potential of compounds like this compound. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic substrate, which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (hDHODH/ΔTM, truncated for solubility)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add recombinant human DHODH to the wells and pre-incubate with the test compound for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.
-
The rate of reaction is proportional to the decrease in absorbance. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (WST-8/CCK-8)
This protocol outlines a cell-based assay to evaluate the effect of this compound on the proliferation of cancer cell lines, which are often highly dependent on de novo pyrimidine synthesis.
Materials:
-
Human cancer cell line (e.g., HL-60, A549)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
WST-8 (or CCK-8) reagent
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours in the CO2 incubator.
-
Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a DHODH inhibitor like this compound.
An In-Depth Technical Guide to hDHODH-IN-8 for the Study of Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of metabolic pathways, particularly in the context of cancer and parasitic diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to hDHODH and the Role of this compound
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells and pathogenic organisms like Plasmodium falciparum (the causative agent of malaria), have a high demand for nucleotides to support their growth and replication.[1] Consequently, hDHODH has emerged as a critical therapeutic target.
This compound is a specific inhibitor of hDHODH. By blocking the activity of this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis. This ultimately results in the inhibition of cell proliferation and can induce cell death.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters that define the inhibitory activity of this compound against human and Plasmodium falciparum DHODH.
| Parameter | Target | Value | Reference |
| IC50 | Human DHODH | 0.13 µM | [1] |
| Plasmodium falciparum DHODH | 47.4 µM | [1] | |
| Ki | Human DHODH | 0.016 µM | [1] |
| Plasmodium falciparum DHODH | 5.6 µM | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.
Mechanism of Action and Metabolic Consequences
The primary mechanism of action of this compound is the competitive inhibition of hDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.
Inhibition of hDHODH by this compound leads to several downstream metabolic consequences:
-
Accumulation of Dihydroorotate: The substrate of hDHODH, dihydroorotate, accumulates within the cell.
-
Depletion of Orotate and Downstream Pyrimidines: The product of the hDHODH-catalyzed reaction, orotate, and all subsequent pyrimidine nucleotides (UMP, UDP, UTP, CTP) are depleted.
-
Inhibition of DNA and RNA Synthesis: The lack of necessary pyrimidine building blocks leads to the cessation of DNA replication and RNA transcription, arresting cell proliferation.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis).
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
DHODH Enzyme Activity Assay (DCIP Reduction Assay)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer containing 100 µM CoQ10 and 200 µM DCIP to each well.
-
Add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the wells and mix.
-
Add 10 µL of recombinant hDHODH to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay (CCK-8 or WST-8)
This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 48-72 hours.
-
Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the GI50 (50% growth inhibition) value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis or cell cycle regulation, following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p21, anti-c-Myc)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Metabolomics Analysis
This powerful technique allows for the global profiling of small molecule metabolites within a cell, providing a direct readout of the metabolic consequences of hDHODH inhibition.
Materials:
-
Cells treated with this compound
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Rapidly quench the metabolism of treated cells and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Add internal standards to the extracts.
-
Separate the metabolites using liquid chromatography.
-
Detect and identify the metabolites using mass spectrometry.
-
Analyze the data to identify metabolites that are significantly altered by this compound treatment, paying close attention to intermediates in the pyrimidine biosynthesis pathway.
Conclusion
This compound is a valuable tool for researchers studying metabolic pathways, particularly the de novo pyrimidine biosynthesis pathway. Its potent and specific inhibition of hDHODH allows for the precise dissection of the roles of this pathway in various cellular processes, including proliferation, cell cycle progression, and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for initiating and conducting robust studies with this inhibitor. As research into metabolic targeting of diseases continues to expand, this compound will undoubtedly play a significant role in advancing our understanding and developing novel therapeutic strategies.
References
Methodological & Application
hDHODH-IN-8 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in experimental settings.
Introduction
This compound is a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA production in rapidly proliferating cells, such as cancer and immune cells. By targeting hDHODH, this compound disrupts pyrimidine synthesis, leading to the inhibition of cell growth and proliferation.[2] It also exhibits inhibitory activity against Plasmodium falciparum DHODH, suggesting its potential as an antimalarial agent.[1]
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Species | Reference |
| IC₅₀ | 0.13 µM | Human | [1] |
| 47.4 µM | Plasmodium falciparum | [1] | |
| Kᵢ | 0.016 µM | Human | [1] |
| 5.6 µM | Plasmodium falciparum | [1] | |
| Solubility | 55 mg/mL in DMSO | - | [1] |
| Storage | Powder: -20°C for 3 years | - | [1] |
| In solvent: -80°C for 1 year | - | [1] |
Signaling Pathway and Mechanism of Action
hDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] This enzyme is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[4][5][6] The electrons generated from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which then delivers them to Complex III of the respiratory chain.[5][6] Inhibition of hDHODH by this compound therefore not only depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis but also impacts mitochondrial respiration.[7]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.128 mg of this compound (Molecular Weight: 312.8 g/mol ) in 1 mL of DMSO.
-
For a stock solution of 55 mg/mL, dissolve 55 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to one year.[1]
In Vitro hDHODH Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring hDHODH inhibition.[8][9][10][11][12]
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (or Coenzyme Q10)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a fresh solution of DHO in the assay buffer.
-
Prepare a fresh solution of DCIP in the assay buffer.
-
Prepare a solution of decylubiquinone in an appropriate solvent (e.g., ethanol).
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the standard assay mixture containing:
-
60 µM DCIP
-
50 µM decylubiquinone
-
Varying concentrations of this compound (prepare serial dilutions from the stock solution in assay buffer). Include a vehicle control (DMSO).
-
-
Add the recombinant hDHODH enzyme to each well. The final concentration of the enzyme should be adjusted to yield a linear reaction rate.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for at least 2 minutes. The reduction of DCIP leads to a loss of absorbance.
-
Calculate the rate of reaction (Vmax) for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation. The specific cell line and seeding density should be optimized for your experimental system.
Materials:
-
Cancer cell line of interest (e.g., HL-60, A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or direct cell counting)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Assess cell proliferation using your chosen method. For example, if using an IncuCyte system, monitor cell confluence over time.[13]
-
For endpoint assays, add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, etc.).
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Preparation for In Vivo Experiments
The following is a general formulation for preparing this compound for administration in animal models, based on supplier recommendations.[1] The optimal formulation and dosage should be determined empirically for each specific animal model and route of administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Example Formulation (for a 2 mg/mL working solution):
-
Mother Liquor Preparation: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL by dissolving 2 mg in 50 µL of DMSO).
-
In Vivo Formulation: To prepare the final formulation, combine the following in the specified order, ensuring complete mixing at each step:
-
5% DMSO (from the mother liquor)
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
The final concentration of this compound in this example would be 2 mg/mL. Adjust the initial amount of this compound and the volume of DMSO accordingly to achieve the desired final concentration.
Note: Always perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.
Troubleshooting
-
Low solubility in aqueous buffers: this compound is expected to have low aqueous solubility. For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects.
-
Precipitation in cell culture medium: If precipitation is observed upon dilution of the DMSO stock in the medium, try a lower final concentration or a different formulation approach, such as using a surfactant.
-
Inconsistent results in enzyme assays: Ensure that all reagents, especially DHO and DCIP, are freshly prepared. The recombinant enzyme activity can also vary between batches.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 2. musechem.com [musechem.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of hDHODH-IN-8 in Lymphoma Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Lymphoma cells, characterized by their high proliferative rate, are particularly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][3] Inhibition of hDHODH presents a promising therapeutic strategy for lymphoma by inducing pyrimidine starvation, leading to cell cycle arrest and apoptosis.[4][5] hDHODH-IN-8 is a known inhibitor of the human DHODH enzyme; however, specific data on its application in lymphoma cell lines is limited. This document provides detailed application notes and protocols based on the established effects of other potent DHODH inhibitors in lymphoma cell lines, which can serve as a guide for investigating the utility of this compound.
Mechanism of Action
hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[6] DHODH inhibitors like this compound block this enzymatic activity, leading to the depletion of the intracellular pyrimidine pool.[7][8] This pyrimidine starvation triggers several downstream cellular events, including the inhibition of DNA and RNA synthesis, which in turn leads to cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[3][4]
Data Presentation: Efficacy of DHODH Inhibitors in Lymphoma Cell Lines
| Inhibitor | Cell Line | Lymphoma Subtype | EC50/IC50 (µM) | Assay | Reference |
| A771726 | Ramos | Burkitt's Lymphoma | 5.36 | XTT | [1][3] |
| Brequinar (BQR) | Ramos | Burkitt's Lymphoma | 0.054 | XTT | [1][3] |
| (R)-HZ05 | JeKo-1 | Mantle Cell Lymphoma | Not explicitly stated, but effective in nanomolar range | Not specified | [4][9] |
| (R)-HZ05 | SP53 | Mantle Cell Lymphoma | Not explicitly stated, but effective in nanomolar range | Not specified | [4][9] |
| BAY2402234 | Various | Adult T-cell Leukemia | Not explicitly stated, but effective | WST-8 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in lymphoma cell lines. These are based on standard methodologies used for other DHODH inhibitors.
Cell Proliferation Assay (XTT Method)
This assay measures the metabolic activity of viable cells to determine the effect of the inhibitor on cell proliferation.
Materials:
-
Lymphoma cell lines (e.g., Ramos, Jurkat)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
XTT labeling reagent (sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.[1]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Lymphoma cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the EC50 value) for 24, 48, and 72 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lymphoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Mechanism of Action of this compound in Lymphoma Cells.
Caption: Experimental Workflow for Cell Proliferation Assay.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using hDHODH-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making hDHODH an attractive target for therapeutic intervention. These application notes provide a framework for utilizing this compound to investigate the molecular mechanisms of acquired drug resistance in cancer cells. The protocols outlined below are adapted from studies using other well-characterized DHODH inhibitors, such as brequinar, and are intended to serve as a guide for establishing this compound-resistant cell lines and characterizing their resistance mechanisms.
The primary mechanism of action of this compound is the inhibition of the conversion of dihydroorotate to orotate, leading to depletion of the pyrimidine nucleotide pool required for DNA and RNA synthesis.[1] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of effective and durable anticancer therapies.
Data Presentation
Table 1: In Vitro Activity of this compound and Other DHODH Inhibitors
| Compound | Target | IC50 (Human DHODH) | Cell Line | IC50 (Cell-Based Assay) | Reference |
| This compound | hDHODH | 0.13 µM | - | - | [1] |
| Brequinar | hDHODH | 5.2 nM | HCT 116 (Colon) | 0.480 µM (MTT) | [2][3] |
| HT-29 (Colon) | >25 µM (MTT) | [1] | |||
| MIA PaCa-2 (Pancreatic) | 0.680 µM (MTT) | [1] | |||
| Leflunomide | hDHODH | - | HCT 116 (Colon) | >50 µM (MTT) | [1] |
| Teriflunomide | hDHODH | - | HCT 116 (Colon) | >50 µM (MTT) | [1] |
Note: The cell-based IC50 values can vary depending on the assay conditions and the specific cell line's reliance on the de novo versus the salvage pathway for pyrimidine synthesis.
Signaling Pathways and Resistance Mechanisms
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for nucleic acid synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway.
Mechanisms of Acquired Resistance to DHODH Inhibitors
Resistance to DHODH inhibitors can arise through several mechanisms that allow cancer cells to bypass the enzymatic blockade.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][5][6]
Materials:
-
Parental cancer cell line of interest (e.g., a cell line sensitive to DHODH inhibition)
-
This compound (CAS No. 1148126-03-7)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: a. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
Initiate Resistance Development: a. Culture the parental cells in their recommended complete medium. b. Treat the cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%). c. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: a. Once the cells have adapted and are proliferating steadily at the current drug concentration, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.[5] b. Repeat this dose-escalation step, allowing the cells to recover and resume proliferation at each new concentration.
-
Establishment of a Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line. b. At this point, the cell line is considered resistant.
-
Characterization and Maintenance: a. Perform a cell viability assay to determine the new IC50 of the resistant cell line and calculate the fold-resistance. b. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line).[5] c. Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.
Experimental Workflow for Generating and Characterizing Resistant Cell Lines
Protocol 2: Analysis of DHODH Gene Mutations
This protocol outlines the steps for identifying point mutations in the DHODH gene that may confer resistance to this compound.
Materials:
-
Parental and this compound resistant cell lines
-
Genomic DNA extraction kit
-
PCR primers flanking the coding regions of the DHODH gene
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction: a. Isolate genomic DNA from both parental and resistant cell lines using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: a. Design PCR primers to amplify the coding exons of the DHODH gene. b. Perform PCR to amplify these regions from the genomic DNA of both parental and resistant cells.
-
Gel Electrophoresis and Purification: a. Verify the successful amplification of the target regions by running a small amount of the PCR product on an agarose gel. b. Purify the remaining PCR products to remove primers and dNTPs.
-
DNA Sequencing: a. Send the purified PCR products for Sanger sequencing. Alternatively, for a more comprehensive analysis, perform whole-exome or whole-genome sequencing.
-
Sequence Analysis: a. Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference DHODH gene sequence. b. Identify any single nucleotide variations (SNVs) or small insertions/deletions that are present in the resistant cells but not in the parental cells.
Protocol 3: Analysis of DHODH Gene Copy Number Variation
This protocol describes a quantitative PCR (qPCR)-based method to assess for amplification of the DHODH gene, a potential mechanism of resistance.
Materials:
-
Genomic DNA from parental and resistant cell lines
-
qPCR primers for the DHODH gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Preparation: a. Extract and quantify genomic DNA from both parental and resistant cell lines.
-
qPCR Assay: a. Prepare qPCR reactions for both the DHODH gene and the reference gene for both parental and resistant gDNA samples. b. Run the qPCR assay according to the instrument's protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the DHODH and reference genes in both cell lines. b. Calculate the change in Ct (ΔCt) between the DHODH gene and the reference gene for each cell line (ΔCt = CtDHODH - Ctreference). c. Calculate the change in ΔCt (ΔΔCt) between the resistant and parental lines (ΔΔCt = ΔCtresistant - ΔCtparental). d. The relative copy number of the DHODH gene in the resistant cells compared to the parental cells can be calculated as 2-ΔΔCt. An increase in this value suggests gene amplification.
Conclusion
The study of drug resistance to this compound is essential for understanding its long-term therapeutic potential. The application notes and protocols provided here offer a comprehensive guide for researchers to generate and characterize resistant cell lines, identify the underlying molecular mechanisms of resistance, and ultimately develop strategies to overcome it. By investigating target gene alterations and metabolic bypass pathways, the scientific community can work towards more effective and durable cancer therapies involving DHODH inhibition.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for hDHODH-IN-8 in Myeloid Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-8, also known as BAY 2402234, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[3][4] Rapidly proliferating cells, such as those in acute myeloid leukemia (AML), are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[5] Inhibition of hDHODH by this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and the induction of myeloid differentiation in AML cells.[1][3] These application notes provide a summary of the quantitative data, detailed experimental protocols, and an overview of the signaling pathways involved when using this compound to induce myeloid differentiation.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound (BAY 2402234) in various myeloid leukemia cell lines.
| Parameter | Value | Reference |
| hDHODH IC50 | 1.2 nM | [1] |
Table 1: Enzymatic Inhibition of hDHODH by this compound (BAY 2402234). This table shows the half-maximal inhibitory concentration (IC50) of this compound against the human DHODH enzyme.
| Cell Line | IC50 (nM) | EC50 for CD11b Upregulation (nM) |
| MOLM-13 | - | 3.16 |
| HEL | - | 0.96 |
| Nine Leukemia Cell Lines (unspecified) | 0.08 - 8.2 | - |
| THP-1 | - | 32.8 (for a similar potent inhibitor) |
Table 2: Cellular Activity of this compound (BAY 2402234) on AML Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal effective concentration (EC50) for the induction of the myeloid differentiation marker CD11b. Data for a similar potent inhibitor is included for THP-1 for context.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its effect on myeloid differentiation.
Caption: Signaling pathway of this compound in inducing myeloid differentiation.
Caption: General experimental workflow for studying myeloid differentiation.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
AML cell lines (e.g., HL-60, THP-1, U937, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[6]
-
This compound (BAY 2402234), stock solution prepared in DMSO[1]
-
96-well and 6-well tissue culture plates
Protocol:
-
Culture AML cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.[2]
-
For experiments, seed cells at a density of 2 x 10^5 cells/mL in appropriate culture plates.
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the culture should not exceed 0.1%.
-
Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO only) in all experiments.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTS)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Following treatment with this compound for the desired duration, add 20 µL of MTS reagent to each well of the 96-well plate.[7][8]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[7][8]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Subtract the average absorbance of media-only wells (background) from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Myeloid Differentiation Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14)
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of cold FACS buffer and resuspend the pellet in 100 µL of FACS buffer.
-
Add the recommended amount of fluorochrome-conjugated antibodies (e.g., anti-CD11b and anti-CD14) and corresponding isotype controls to the appropriate tubes.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the percentage of cells positive for CD11b and/or CD14 expression.
Western Blot Analysis of c-MYC
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-c-MYC (e.g., clone 9E10 or D84C12)
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest approximately 2-5 x 10^6 cells per sample and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
This compound (BAY 2402234) is a powerful tool for inducing myeloid differentiation in AML cell lines. Its potent and selective inhibition of hDHODH provides a clear mechanism of action, leading to pyrimidine starvation and subsequent cellular changes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on myeloid cell fate and to explore its therapeutic potential. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing our understanding of myeloid differentiation and developing novel cancer therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.2. Cell Culture and Isolation of Human AML Cells [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
Protocol for Assessing the In-Vivo Efficacy of hDHODH-IN-8
Version: 1.0
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the in vivo efficacy of hDHODH-IN-8, a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). The inhibition of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[1][2][3] Malignant cells, in particular, often exhibit a heightened dependence on this pathway for their proliferation.[2]
The following protocols are designed for preclinical assessment in a murine xenograft model of cancer. The principles and methods described can be adapted for other disease models as appropriate.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Human Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Overall Survival (Median, Days) |
| Vehicle Control | - | Oral (p.o.) | 1500 ± 250 | - | +2.5 | 28 |
| This compound | 10 | Oral (p.o.) | 950 ± 180 | 36.7 | +1.0 | 35 |
| This compound | 25 | Oral (p.o.) | 550 ± 120 | 63.3 | -1.5 | 42 |
| This compound | 50 | Oral (p.o.) | 250 ± 80 | 83.3 | -4.0 | 50 |
| Positive Control (e.g., Brequinar) | 25 | Oral (p.o.) | 400 ± 100 | 73.3 | -3.5 | 45 |
Data are presented as mean ± standard deviation. Statistical significance would be determined by appropriate methods (e.g., ANOVA followed by Dunnett's test for tumor volume and body weight; Log-rank test for survival analysis).
Experimental Protocols
Animal Model and Husbandry
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female. The choice of strain should be appropriate for the tumor cell line being used.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provided with ad libitum access to sterile food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Tumor Cell Culture and Implantation
-
Cell Line: A human cancer cell line known to be sensitive to DHODH inhibition (e.g., a leukemia, melanoma, or colon cancer cell line) should be used.[4][5][6]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Treatment Regimen
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Administration: Administer this compound or the vehicle control orally (p.o.) once daily at the designated doses. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 µL/g).
-
Duration: Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
Efficacy Endpoints
-
Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Survival: In a separate cohort or as a continuation of the efficacy study, monitor the animals for survival. The endpoint for survival studies is typically defined by tumor size limits, body weight loss, or clinical signs of distress, as per IACUC guidelines.
-
Pharmacodynamic (PD) Markers:
-
At the end of the study, collect tumor and plasma samples.
-
Measure the levels of dihydroorotate and orotate in the plasma or tumor tissue to confirm target engagement.[5]
-
Analyze downstream markers of pyrimidine synthesis inhibition, such as changes in nucleotide pools (UTP, CTP).[5]
-
Assess changes in antigen presentation markers (e.g., MHC-I) on tumor cells via flow cytometry or immunohistochemistry, as DHODH inhibition has been shown to upregulate these pathways.[5][6]
-
Statistical Analysis
-
Tumor growth data should be analyzed using a repeated-measures two-way ANOVA.
-
Endpoint tumor volumes and body weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Survival data should be analyzed using the Kaplan-Meier method and the log-rank test.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Signaling pathway of this compound action.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Application Notes and Protocols: hDHODH-IN-8 as a Chemical Probe for DHODH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme and the fourth step in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis, and consequently for cell proliferation.[3][4] Rapidly proliferating cells, such as cancer cells and activated immune cells, are particularly dependent on the de novo pathway for pyrimidine synthesis, making hDHODH a compelling therapeutic target for cancer and autoimmune diseases.[4][5]
hDHODH-IN-8 is an inhibitor of human and Plasmodium falciparum DHODH. This document provides detailed application notes and protocols for the use of this compound as a chemical probe to study the function of DHODH in various cellular contexts.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | IC50 (µM) | Ki (µM) |
| Human DHODH | Enzymatic Assay | 0.13 | 0.016 |
| Plasmodium falciparum DHODH | Enzymatic Assay | 47.4 | 5.6 |
This data is provided as reported in literature. Independent verification is recommended.
Table 2: Example Data - Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 (µM) |
| A549 | Lung Carcinoma | WST-8 | Data not available |
| Jurkat | T-cell Leukemia | WST-8 | Data not available |
| K562 | Chronic Myeloid Leukemia | WST-8 | Data not available |
| HeLa | Cervical Adenocarcinoma | WST-8 | Data not available |
Note: The EC50 values for this compound in cancer cell lines are not currently available in the public domain. The table above serves as a template for data that would be generated using the protocols described in this document.
Mandatory Visualization
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes: Western Blot Protocol for hDHODH Inhibition by hDHODH-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes expected outcomes on downstream signaling pathways.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to support their growth.[1] Inhibition of hDHODH leads to pyrimidine depletion, resulting in cell cycle arrest, differentiation, and apoptosis, making it an attractive target for cancer therapy. This compound is a known inhibitor of human hDHODH with a reported IC50 of 0.13 µM. This protocol details the use of Western blotting to assess the downstream effects of this compound on key cell signaling proteins.
Data Presentation
The following table summarizes the key quantitative data related to this compound and the expected changes in protein expression based on studies with other DHODH inhibitors.
| Parameter | Value | Reference |
| This compound IC50 (Human) | 0.13 µM | |
| Cell Line Example | A375 (Melanoma), H929 (Myeloma), Ramos (Lymphoma) | [1][2][3] |
| Treatment Concentration | 1 - 10 µM (representative range for DHODH inhibitors) | [4] |
| Treatment Time | 24 - 72 hours | [1] |
| Expected Change in c-Myc | Decrease | [1][2][3] |
| Expected Change in p21 | Increase | [1][2][3] |
| Expected Change in hDHODH | No significant change in total protein level |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effects of this compound.
Materials and Reagents
-
Cell Line: Human cancer cell line known to express hDHODH (e.g., A375, H929, Ramos)
-
This compound
-
Cell Culture Medium: As recommended for the chosen cell line
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-20% gradient gels)
-
Running Buffer (10X)
-
Transfer Buffer (10X)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-hDHODH (e.g., Cell Signaling Technology #26381, 1:1000 dilution)[5]
-
Rabbit anti-c-Myc
-
Rabbit anti-p21
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture cells in their recommended medium to ~70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-hDHODH, anti-c-Myc, anti-p21, or anti-loading control) at the recommended dilution in Blocking Buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-linked secondary antibody at the recommended dilution in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the intensity of the target protein bands to the loading control.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by hDHODH inhibition.
Caption: Signaling pathway of hDHODH inhibition.
Experimental Workflow Diagram
The following diagram outlines the Western blot experimental workflow.
Caption: Western blot experimental workflow.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH (E9X8R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting hDHODH-IN-8 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical building blocks for DNA and RNA. By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby impeding DNA and RNA synthesis and ultimately inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[2][3]
Below is a diagram illustrating the position of hDHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: this compound is not dissolving.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3]
Q3: I am still having trouble dissolving this compound in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Sonication is recommended to aid in the dissolution of this compound in DMSO.[3]
-
Warming: Gently warming the solution to 37°C can also help to increase solubility.[4]
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can negatively impact the solubility of some compounds.
Q4: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
While one supplier mentions "excellent aqueous solubility" for this compound, quantitative data to support this is currently unavailable in the public domain.[1] Direct dissolution in aqueous buffers like PBS or in ethanol is not recommended without first preparing a concentrated stock solution in DMSO. For most cell culture applications, a high-concentration stock in DMSO should be prepared first and then diluted into your aqueous experimental medium.
Solubility Data Summary Table
| Solvent | Maximum Solubility | Recommendations |
| DMSO | 55 mg/mL (175.86 mM)[3] | Sonication is recommended.[3] |
| Aqueous Buffers (e.g., PBS) | Data not available | Prepare a concentrated stock in DMSO first. |
| Ethanol | Data not available | Prepare a concentrated stock in DMSO first. |
Issue 2: My this compound precipitates after dilution into cell culture medium.
Q5: I prepared a stock solution of this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this problem:
-
Lower the Final Concentration: The final concentration of this compound in your cell culture medium may be too high. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Increasing the final DMSO concentration within this range may help to keep the compound in solution. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use a Surfactant: For in vivo formulations, surfactants like Tween 80 are often used to improve solubility.[3] For in vitro experiments, the use of surfactants should be approached with caution as they can affect cell membranes. If you choose to explore this option, start with very low concentrations and include appropriate controls.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in a small volume of medium, and then add this to your final culture volume.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help prevent precipitation.
Below is a workflow diagram to troubleshoot precipitation issues.
References
hDHODH-IN-8 off-target effects in cellular assays
Welcome to the technical support center for hDHODH-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cellular assays. While this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), it is crucial to consider potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is an inhibitor of the human and Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Inhibition of hDHODH leads to depletion of pyrimidine pools, which in turn can arrest cell proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.
Q2: What are the potential off-target effects of hDHODH inhibitors in cellular assays?
A2: While specific off-target data for this compound is not extensively published, inhibitors of hDHODH as a class have been associated with several off-target effects, primarily related to mitochondrial function. Due to hDHODH's localization to the inner mitochondrial membrane and its link to the electron transport chain, inhibition can lead to:
-
Mitochondrial Toxicity: Disruption of the mitochondrial respiratory chain, leading to decreased mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[1]
-
Effects on Cellular Respiration: Inhibition of hDHODH can impact the ubiquinone pool, potentially affecting the function of other mitochondrial respiratory chain complexes.
-
Cross-reactivity with other enzymes: Some small molecule inhibitors have been shown to have cross-reactivity with other enzymes, such as kinases, although a specific kinase profile for this compound is not publicly available.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: A key strategy to differentiate on-target from off-target effects is to perform a "rescue" experiment by supplementing the cell culture medium with uridine. Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by hDHODH inhibition. If the observed cellular phenotype is reversed by the addition of uridine, it is likely an on-target effect.[2] Conversely, if the phenotype persists despite uridine supplementation, it may be indicative of an off-target effect.
Q4: My cells are showing signs of toxicity that are not rescued by uridine. What could be the cause?
A4: If uridine rescue does not reverse the observed toxicity, it is important to investigate potential off-target effects. A primary suspect is mitochondrial toxicity. You can assess mitochondrial health using various assays, such as measuring mitochondrial membrane potential (e.g., with TMRE or JC-1 staining) or quantifying ROS production (e.g., with DCFDA or MitoSOX).
Q5: Are there any known liabilities of the chemical scaffold of this compound?
A5: Without a detailed public report on the selectivity of this compound, it is challenging to pinpoint specific scaffold-related liabilities. It is a good practice in drug development to screen compounds against a panel of common off-targets (e.g., a safety panel or kinome scan) to identify potential cross-reactivities. Researchers using this compound should consider the possibility of such off-target interactions and interpret their data with caution.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| On-target effect in highly sensitive cell lines | Perform a uridine rescue experiment. Supplement the culture medium with 100 µM uridine. If cell viability is restored, the cytotoxicity is likely due to pyrimidine depletion. |
| Off-target mitochondrial toxicity | Assess mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1. Measure cellular ROS levels using a probe like DCFDA or MitoSOX. A decrease in membrane potential or an increase in ROS suggests mitochondrial dysfunction. |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal concentration of this compound that inhibits hDHODH activity without causing excessive off-target toxicity. |
| Cell line is metabolically inflexible | Some cell lines may be more reliant on oxidative phosphorylation and thus more sensitive to mitochondrial perturbations. Consider using a different cell line with a known metabolic profile. |
Problem 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Ensure consistent cell passage number, seeding density, and media composition for all experiments. |
| Inhibitor instability | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Uridine levels in serum | The concentration of uridine in fetal bovine serum (FBS) can vary between lots and may affect the outcome of experiments. Consider using dialyzed FBS to have better control over exogenous pyrimidine levels. |
| Timing of treatment and analysis | Optimize the duration of inhibitor treatment and the timing of the endpoint measurement to capture the desired biological effect. |
Experimental Protocols
Cellular hDHODH Activity Assay
This protocol is adapted from a method utilizing the reduction of 2,6-dichloroindophenol (DCIP) to measure hDHODH activity in cell lysates.[3]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0)
-
2,6-dichloroindophenol sodium salt (DCIP)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
1 mM DHO
-
100 µM Coenzyme Q0
-
100 µM DCIP
-
in Assay Buffer.
-
-
In a 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 595 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to hDHODH activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (Vmax) for each condition.
-
Plot the percentage of hDHODH inhibition versus the concentration of this compound to determine the IC50 value.
-
Mitochondrial Toxicity Assessment: Mitochondrial Membrane Potential
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).
-
Treat cells with this compound at the desired concentrations for the desired duration. Include a vehicle control (DMSO) and a positive control (FCCP, typically 10-20 µM for 15-30 minutes).
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 20-100 nM).
-
Remove the treatment medium from the cells and add the TMRE-containing medium.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters for rhodamine.
-
Flow Cytometry: Gently detach the cells, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer using the appropriate laser and emission filter for TMRE.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of TMRE. A decrease in TMRE fluorescence indicates mitochondrial depolarization and potential mitochondrial toxicity.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-8 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-8. The information is designed to address common issues and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[2] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are crucial for the proliferation of rapidly dividing cells like cancer cells and activated immune cells.[2] This inhibition leads to a depletion of the pyrimidine pool, thereby impeding cell growth and proliferation.[3]
Q2: What are the reported IC50 and Ki values for this compound?
A2: this compound has been reported to have the following inhibitory activity:
| Target | IC50 | Ki |
| Human DHODH (hDHODH) | 0.13 µM | 0.016 µM |
| Plasmodium falciparum DHODH (PfDHODH) | 47.4 µM | 5.6 µM |
| Data from TargetMol[1] |
Q3: How should I store and handle this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent (e.g., DMSO) | -80°C | 1 year |
| Data from TargetMol[1] |
It is recommended to ship the compound with blue ice or at ambient temperature for short periods.[1]
Q4: In which solvent can I dissolve this compound?
A4: this compound is soluble in DMSO at a concentration of 55 mg/mL (175.86 mM). Sonication is recommended to aid dissolution.[1]
Troubleshooting Guides
Enzyme Inhibition Assay Variability
Problem: Inconsistent or unexpected results in hDHODH enzyme inhibition assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent Instability: Improperly stored or thawed reagents. | Ensure all assay components, including the enzyme, substrates, and inhibitor, are stored at the correct temperatures and thawed properly before use. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Conditions: Suboptimal pH or buffer composition. | The assay buffer should be maintained at a pH of around 8.0. A common buffer composition is 50 mM Tris-HCl, 150 mM KCl, and 0.1% Triton X-100.[4][5] Verify the pH of your buffer before each experiment. |
| Substrate/Cofactor Degradation: Degradation of dihydroorotate or decylubiquinone. | Prepare fresh substrate and cofactor solutions for each experiment. Protect solutions from light and heat. |
| Inaccurate Pipetting: Errors in dispensing small volumes of inhibitor or enzyme. | Use calibrated pipettes and ensure proper pipetting technique. For highly potent inhibitors, perform serial dilutions to achieve accurate final concentrations. |
| Spectrophotometer Issues: Incorrect wavelength settings or baseline drift. | Ensure the spectrophotometer is set to the correct wavelength for monitoring the reduction of the electron acceptor (e.g., 600 nm for DCIP).[4] Run a control without the enzyme to check for baseline drift.[5] |
| Inhibitor Precipitation: this compound precipitating out of solution at the tested concentrations. | Although this compound has good aqueous solubility, it's crucial to ensure it remains dissolved in the final assay buffer.[6] Visually inspect for any precipitation. If necessary, adjust the final DMSO concentration (typically kept below 1%). |
Cell-Based Assay Reproducibility
Problem: High variability in results from cell proliferation or viability assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number: Inconsistent cell health or using high-passage number cells. | Maintain a consistent cell culture practice. Use cells within a defined low passage number range and regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of the experiment. |
| Inhibitor Solubility and Stability in Media: The compound may precipitate or degrade in the culture medium over the course of the experiment. | Prepare fresh dilutions of this compound in culture medium for each experiment. Visually inspect for precipitation. The final DMSO concentration should be kept low (typically ≤ 0.5%) and be consistent across all wells, including controls.[5] |
| Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. |
| Edge Effects in Microplates: Evaporation from wells on the edge of the plate can lead to increased compound concentration and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium. |
| Assay Endpoint and Linearity: The chosen assay endpoint (e.g., incubation time) may not be within the linear range of the assay. | Optimize the incubation time with the inhibitor and the cell viability reagent (e.g., XTT, CCK-8).[5][7] For colorimetric assays, ensure the absorbance values are within the linear range of the plate reader. |
| Rescue with Uridine: Lack of a positive control to confirm on-target activity. | To confirm that the observed anti-proliferative effects are due to DHODH inhibition, perform a rescue experiment by co-treating cells with uridine (typically 100 µM).[8] Uridine supplementation should reverse the effects of this compound.[8] |
Experimental Protocols
hDHODH Enzyme Inhibition Assay (Adapted from existing protocols)
This protocol is a general guideline adapted from established methods for other DHODH inhibitors and should be optimized for this compound.[4][5][9]
Materials:
-
Recombinant human DHODH (hDHODH)
-
This compound
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd) or 2,3-dimethoxy-5-methyl-p-benzoquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound to the wells. Include a DMSO-only control.
-
Add the hDHODH enzyme to all wells except the blank.
-
Add DCIP and CoQd to all wells.
-
Pre-incubate the plate at room temperature for 30 minutes.[5]
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Adapted from existing protocols)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[5][10]
Materials:
-
Cancer cell line of interest (e.g., A375, H929, Ramos)[5]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., XTT, CCK-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours).[5]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHODH Inhibition
DHODH is a mitochondrial enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a depletion of pyrimidines, which in turn affects various cellular processes.
Caption: Signaling pathway affected by this compound inhibition.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of this compound.
Caption: Workflow for hDHODH enzyme inhibition assay.
Logical Flow for Troubleshooting Cell-Based Assays
This diagram outlines a logical approach to troubleshooting issues with cell-based assays.
Caption: Troubleshooting logic for cell-based assays.
References
- 1. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woongbee.com [woongbee.com]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with hDHODH-IN-8
Welcome to the technical support center for hDHODH-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3][4] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to the inhibition of cell proliferation and other downstream effects.[3][5]
Q2: What are the expected effects of this compound on cancer cells?
A2: The expected effects of this compound on rapidly proliferating cells, such as cancer cells, include:
-
Induction of cell cycle arrest, typically at the S-phase.
-
Induction of apoptosis (programmed cell death). [6]
-
In some specific contexts, such as acute myeloid leukemia (AML), it may induce terminal differentiation instead of apoptosis.[7]
Q3: How can I confirm that the observed effects in my experiment are due to hDHODH inhibition (on-target)?
A3: A uridine rescue experiment is the gold standard for confirming on-target activity of hDHODH inhibitors. Supplementing the cell culture medium with uridine bypasses the need for de novo pyrimidine synthesis.[6][8] If the effects of this compound (e.g., decreased cell viability) are reversed or mitigated by the addition of exogenous uridine, it strongly indicates that the observed phenotype is a result of hDHODH inhibition.[6][8]
Q4: What are some known off-target effects of DHODH inhibitors?
A4: While this compound is designed to be a specific inhibitor, high concentrations or specific cellular contexts might lead to off-target effects. It is crucial to perform dose-response experiments and uridine rescue controls to minimize and identify potential off-target activities. Some DHODH inhibitors have been associated with mitochondrial dysfunction, though the extent can vary between different compounds and cell types.[9]
Troubleshooting Guide
This guide addresses common unexpected results and provides actionable steps to interpret and resolve them.
Issue 1: No significant effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| 1. Cell line is resistant. | Some cell lines exhibit intrinsic resistance to DHODH inhibitors. This can be due to a high capacity for pyrimidine salvage from the extracellular environment.[5][10] Consider using a panel of cell lines with varying sensitivities. |
| Action: Measure the expression of nucleoside transporters (e.g., hENT1, hENT2) in your cell line.[11] Cell lines with high transporter expression may be more efficient at uridine uptake, rendering them less sensitive to DHODH inhibition.[11] | |
| 2. Inadequate inhibitor concentration or exposure time. | The IC50 of this compound can vary between cell lines and experimental conditions. |
| Action: Perform a dose-response experiment with a wide range of this compound concentrations and extend the treatment duration (e.g., 48, 72, 96 hours). | |
| 3. High levels of uridine in the culture medium. | Standard fetal bovine serum (FBS) contains uridine, which can counteract the effect of the inhibitor. |
| Action: Use dialyzed FBS to reduce the concentration of exogenous nucleosides. Perform a uridine rescue experiment to confirm that the lack of effect is due to pyrimidine salvage. | |
| 4. Compound instability or degradation. | Improper storage or handling can lead to loss of activity. |
| Action: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
Issue 2: Unexpected cell morphology changes or differentiation instead of apoptosis.
| Possible Cause | Troubleshooting Steps |
| 1. Cell-type specific response. | In certain cancer types, particularly AML, DHODH inhibition has been shown to induce terminal differentiation rather than apoptosis.[7] This is considered an on-target effect. |
| Action: Characterize the observed morphological changes using cell-type-specific differentiation markers (e.g., CD11b for myeloid differentiation). | |
| 2. Sub-lethal inhibitor concentration. | Lower concentrations of the inhibitor may be sufficient to induce cell cycle arrest and differentiation but not trigger apoptosis. |
| Action: Perform a dose-response experiment and analyze markers for both differentiation and apoptosis at various concentrations. |
Issue 3: Uridine rescue is incomplete or absent.
| Possible Cause | Troubleshooting Steps |
| 1. Insufficient uridine concentration. | The amount of uridine required for a complete rescue can vary depending on the cell line's metabolic demands. |
| Action: Titrate the concentration of uridine in your rescue experiment (e.g., 50 µM, 100 µM, 200 µM). | |
| 2. Low expression of nucleoside transporters. | The cell line may not be able to efficiently uptake exogenous uridine. |
| Action: Assess the expression of key nucleoside transporters (e.g., by qPCR or western blot). If transporter expression is low, a complete rescue may not be achievable. | |
| 3. Off-target effects of this compound at the tested concentration. | At high concentrations, the observed phenotype may be due to mechanisms other than hDHODH inhibition. |
| Action: Lower the concentration of this compound to a range where on-target effects are expected to be dominant. Review the literature for known off-target effects of similar compounds. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Human DHODH IC50 | 0.13 µM | [1][2] |
| Human DHODH Ki | 0.016 µM | [1][2] |
| P. falciparum DHODH IC50 | 47.4 µM | [1][2] |
| P. falciparum DHODH Ki | 5.6 µM | [1][2] |
Experimental Protocols
1. Cell Viability Assay (CCK-8/WST-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. For uridine rescue experiments, prepare parallel dilutions containing a final concentration of 100 µM uridine.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound (with or without uridine). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Metabolite Extraction for LC-MS Analysis
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and duration.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried metabolites at -80°C until analysis by LC-MS.
Visualizations
Caption: De Novo Pyrimidine Synthesis and Salvage Pathway.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Improving the bioavailability of hDHODH-IN-8 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of hDHODH-IN-8 for successful in vivo studies.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in in vivo models due to its physicochemical properties. This guide addresses common issues and provides systematic solutions.
Issue 1: Poor Solubility and Precipitation of this compound in Formulation
-
Symptom: The compound precipitates out of solution during formulation preparation or upon standing.
-
Cause: this compound is a poorly water-soluble compound.
-
Solutions:
-
Co-solvents: Utilize a mixture of co-solvents to improve solubility. A common starting point for rodent studies is a vehicle containing DMSO, PEG400, Tween-80, and saline.[1] The proportion of each component should be optimized to maintain solubility without causing toxicity.
-
pH Adjustment: Assess the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the formulation can significantly enhance its solubility.
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to a faster dissolution rate.[2]
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can improve its dissolution and absorption.[2]
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and bioavailability.
-
Issue 2: Low and Variable Bioavailability in Pharmacokinetic (PK) Studies
-
Symptom: Plasma concentrations of this compound are below the limit of quantification or show high variability between subjects.
-
Cause: This can be due to poor absorption from the gastrointestinal (GI) tract, first-pass metabolism, or formulation issues. Bioavailability is a measure of the rate and fraction of the initial dose of a drug that successfully reaches the systemic circulation.[3]
-
Solutions:
-
Formulation Optimization: Refer to the solutions for "Poor Solubility and Precipitation." A well-formulated drug product is crucial for consistent absorption.
-
Route of Administration: If oral bioavailability remains low, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies. An IV administration, by definition, has 100% bioavailability.[4]
-
Permeability Enhancers: Investigate the use of excipients that can enhance the permeability of this compound across the intestinal epithelium.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Issue 3: Adverse Events or Toxicity Observed in Animal Models
-
Symptom: Animals exhibit signs of distress, weight loss, or other toxicities after administration of this compound.
-
Cause: This could be due to the pharmacological effect of the compound, off-target effects, or toxicity of the formulation vehicle.
-
Solutions:
-
Vehicle Toxicity: Conduct a vehicle-only control study to rule out toxicity from the formulation components. High concentrations of DMSO or other organic solvents can be toxic.
-
Dose Reduction: Lower the dose of this compound to a level that is efficacious but not toxic.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the drug concentration in plasma and the observed efficacy and toxicity to determine a therapeutic window.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting formulation for in vivo studies with this compound in mice?
A1: A common vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal formulation will depend on the specific properties of this compound and should be determined experimentally. It is crucial to ensure the compound remains in solution and the vehicle is well-tolerated by the animals.
Q2: How can I assess the bioavailability of my this compound formulation?
A2: Bioavailability is typically determined through a pharmacokinetic (PK) study. This involves administering this compound and collecting blood samples at various time points to measure the drug concentration in plasma.[5] The area under the concentration-time curve (AUC) is then calculated. Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[4]
Q3: What are the key parameters to measure in a pharmacokinetic study?
A3: Key PK parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Half-life of the drug in plasma.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of human dihydroorotate dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7][8] By inhibiting this enzyme, this compound can disrupt the proliferation of rapidly dividing cells, such as cancer cells or activated immune cells.[9]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution. Use the minimum amount of DMSO necessary for complete dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure it remains in solution. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation needs to be optimized (e.g., by adjusting the co-solvent ratios).
-
The final formulation should be a clear, homogenous solution or a stable, uniform suspension.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
-
Dosing:
-
Administer the formulated this compound to mice via oral gavage at a predetermined dose.
-
For determining absolute bioavailability, a separate cohort of mice should receive this compound intravenously.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (F%) |
| Formulation A (Suspension) | Oral | 10 | 150 | 2.0 | 900 | 15% |
| Formulation B (SEDDS) | Oral | 10 | 450 | 1.0 | 2700 | 45% |
| Solution | IV | 2 | 1200 | 0.1 | 6000 | 100% |
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bioavailability - Wikipedia [en.wikipedia.org]
- 5. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating hDHODH Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of hDHODH inhibitors, exemplified by hDHODH-IN-X, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hDHODH inhibitors like hDHODH-IN-X?
A1: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[2][3] hDHODH inhibitors bind to the enzyme, blocking this essential step and leading to a depletion of the pyrimidine pool, which in turn inhibits cell proliferation, particularly in rapidly dividing cells like cancer cells.[1][2][3]
Q2: What are the common methods to confirm that hDHODH-IN-X is engaging its target in cells?
A2: Several methods can be employed to validate target engagement:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly assesses the binding of the inhibitor to hDHODH in intact cells by measuring changes in the thermal stability of the protein.[4][5][6]
-
Metabolomic Analysis: Inhibition of hDHODH leads to a measurable accumulation of its substrate, dihydroorotate, and a depletion of downstream pyrimidines.[7][8][9]
-
Cell Proliferation Assays with Uridine Rescue: The anti-proliferative effect of an hDHODH inhibitor can be reversed by supplementing the cell culture medium with uridine, which bypasses the inhibited step in the pyrimidine synthesis pathway.[4][10]
Q3: Why is uridine rescue a critical experiment for validating on-target activity?
A3: The uridine rescue experiment is a crucial functional assay to confirm that the observed cellular phenotype (e.g., decreased proliferation) is a direct consequence of hDHODH inhibition.[4][10] By providing an external source of pyrimidines, the cells can overcome the block in the de novo synthesis pathway. If the addition of uridine rescues the effect of hDHODH-IN-X, it strongly indicates that the compound's primary mechanism of action is through the inhibition of hDHODH.[4][8]
Q4: Can hDHODH inhibitors have off-target effects?
A4: Yes, like any small molecule inhibitor, off-target effects are possible. It is important to perform counter-screens and orthogonal assays to ensure the observed effects are primarily due to hDHODH inhibition. For example, some compounds may have structural similarities that lead to unintended interactions with other proteins.[8] The uridine rescue experiment is a key way to differentiate on-target from off-target effects that impact cell viability.[4]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA®)
Problem: No thermal shift is observed upon treatment with hDHODH-IN-X.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration/Permeability | Increase the concentration of hDHODH-IN-X. Ensure the compound is cell-permeable. |
| Incorrect Temperature Range | Optimize the temperature gradient to capture the melting curve of hDHODH accurately. |
| Low Target Protein Expression | Use a cell line with higher endogenous expression of hDHODH or consider overexpression systems. |
| Antibody Issues (for Western Blot detection) | Validate the specificity and sensitivity of the primary antibody for hDHODH. |
| Compound Instability | Check the stability of hDHODH-IN-X under the experimental conditions. |
Problem: High variability between CETSA® replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Heating | Ensure uniform and rapid heating of all samples. Use a PCR machine with a heated lid. |
| Uneven Cell Lysis | Optimize the lysis protocol to ensure complete and consistent cell disruption. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with sample handling. |
Metabolomic Analysis
Problem: No significant accumulation of dihydroorotate is detected.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time or Dose | Increase the incubation time and/or the concentration of hDHODH-IN-X. |
| Rapid Metabolite Turnover | Optimize quenching and extraction procedures to prevent metabolite degradation. |
| Low Cellular Proliferation Rate | Use actively dividing cells, as the pyrimidine synthesis pathway is most active during proliferation. |
| Analytical Sensitivity | Ensure the mass spectrometry method is sensitive and specific enough to detect dihydroorotate. |
Cell Proliferation and Uridine Rescue Assays
Problem: Uridine supplementation does not rescue the anti-proliferative effect of hDHODH-IN-X.
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | The compound may have significant off-target effects that are not related to pyrimidine synthesis.[8] |
| Insufficient Uridine Concentration | Optimize the concentration of uridine used for rescue. A common starting point is 100 µM.[10] |
| Inhibition of Uridine Salvage Pathway | The compound may also be inhibiting the uptake or metabolism of uridine. |
| Cell Line Dependence | Some cell lines may be less reliant on the de novo pyrimidine synthesis pathway. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of hDHODH-IN-X to hDHODH in intact cells.[6]
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of hDHODH-IN-X or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.
-
Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble hDHODH in the supernatant by Western blotting or other quantitative protein detection methods. A positive result is indicated by a higher amount of soluble hDHODH at elevated temperatures in the presence of the inhibitor.[6]
Uridine Rescue in a Cell Proliferation Assay Protocol
This protocol describes how to determine if the anti-proliferative effects of hDHODH-IN-X are due to on-target inhibition of pyrimidine synthesis.[4][10]
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat the cells with a dilution series of hDHODH-IN-X in the presence or absence of a fixed concentration of uridine (e.g., 100 µM). Include vehicle-only and uridine-only controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CCK-8, SRB, or CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves for hDHODH-IN-X with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and Site of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Caption: Logic for Uridine Rescue Experiment Interpretation.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. bioengineer.org [bioengineer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to hDHODH-IN-8 and Other Dihydroorotate Dehydrogenase Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors is rapidly evolving. This guide provides an objective comparison of hDHODH-IN-8 with other prominent DHODH inhibitors, supported by experimental data to inform strategic research decisions.
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a compelling target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. A range of small molecule inhibitors has been developed to target this enzyme, each with distinct biochemical and cellular activities. This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors such as BAY 2402234 (Orludodstat), Brequinar, Leflunomide's active metabolite Teriflunomide, MEDS433, and FF1215T.
Quantitative Comparison of DHODH Inhibitor Potency
The following table summarizes the inhibitory activities of this compound and its counterparts. The data, including IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration) values, have been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell Line | EC50 (nM) | Reference |
| This compound | hDHODH | 130 | 16 | - | - | [1] |
| P. falciparum DHODH | 47,400 | 5,600 | - | - | [1] | |
| BAY 2402234 (Orludodstat) | hDHODH | 1.2 | - | AML cell lines | Sub-nanomolar to low-nanomolar range | [2] |
| Brequinar | hDHODH | 12 | - | - | - | [3] |
| hDHODH | ~20 | - | AML cell lines | ~1000 | [4][5] | |
| Teriflunomide (A77 1726) | hDHODH | 262 | - | - | - | [3] |
| MEDS433 | hDHODH | - | - | Various AML cell lines | Induces apoptosis at 1-log lower concentration than Brequinar | [4][6] |
| FF1215T | hDHODH | 9 | - | U937, MOLM13, HL60, MV4-11 | 90-170 | [3] |
| Isobavachalcone | hDHODH | 130 | - | - | - | [7] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key assays used in the characterization of DHODH inhibitors.
DHODH Enzymatic Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q10 (Ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.[8]
-
Add the DHODH inhibitor to be tested at various concentrations to the wells of the 96-well plate.
-
Add the recombinant hDHODH enzyme to the wells and pre-incubate with the inhibitor for 30 minutes at 25°C.[8]
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.[8]
-
Immediately measure the decrease in absorbance at 600 nm or 650 nm over a period of 10 minutes using a microplate reader.[4][8]
-
The rate of DCIP reduction is proportional to the DHODH activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., AML cell lines like HL-60, MOLM-13)
-
Complete culture medium
-
96-well cell culture plate
-
DHODH inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the DHODH inhibitor for the desired duration (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the culture medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
In Vivo Efficacy in an AML Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of DHODH inhibitors using a patient-derived or cell line-derived xenograft model of Acute Myeloid Leukemia (AML).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cells (e.g., MOLM-13)
-
Matrigel (optional, for subcutaneous tumors)
-
DHODH inhibitor formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for assessing human CD45+ cells in peripheral blood and bone marrow
Procedure:
-
Engraft immunodeficient mice with AML cells. For a disseminated model, inject cells intravenously. For a subcutaneous model, inject cells mixed with Matrigel into the flank.
-
Allow the leukemia to establish, which can be monitored by measuring tumor volume for subcutaneous models or by detecting human CD45+ cells in the peripheral blood for disseminated models.
-
Once the disease is established, randomize the mice into treatment and vehicle control groups.
-
Administer the DHODH inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).[11]
-
Monitor the tumor growth by caliper measurements or the leukemic burden by flow cytometry of peripheral blood throughout the study.
-
At the end of the study, collect tumors, bone marrow, and spleen to assess the final leukemic burden and pharmacodynamic markers.
-
The primary efficacy endpoint is typically overall survival or a significant reduction in tumor growth/leukemic burden compared to the vehicle control group.[11]
Visualizing Pathways and Processes
To better understand the context and application of DHODH inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
DHODH Signaling Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors.
Caption: The de novo pyrimidine synthesis pathway with DHODH as a key mitochondrial enzyme.
Experimental Workflow for DHODH Inhibitor Evaluation
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel DHODH inhibitors.
Caption: A streamlined workflow for the preclinical development of DHODH inhibitors.
References
- 1. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 2. Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies | Semantic Scholar [semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.cn [file.glpbio.cn]
- 6. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
A Head-to-Head Battle in Leukemia Models: Brequinar vs. Novel DHODH Inhibitors
A new wave of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors is challenging the established preclinical efficacy of Brequinar in leukemia models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] By starving rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis, DHODH inhibitors can induce cell cycle arrest, differentiation, and apoptosis.[1][3]
Brequinar, a well-characterized DHODH inhibitor, has demonstrated significant anti-leukemic activity in numerous preclinical studies.[2] However, its clinical development in solid tumors was met with challenges, including myelosuppression.[4] This has spurred the development of a new generation of DHODH inhibitors with potentially improved potency and therapeutic windows. This guide will focus on a comparative analysis of Brequinar against the novel and potent DHODH inhibitor, ASLAN003, for which direct comparative data in leukemia models is available.
At a Glance: Performance Comparison
| Parameter | Brequinar | ASLAN003 | Reference(s) |
| Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) | [1][4] |
| Enzymatic IC50 (Human DHODH) | Not explicitly stated in provided abstracts | 35 nM | [4][5] |
| Cell Line IC50 (MOLM-14) | Not explicitly stated in provided abstracts | 582 nM | [5] |
| Cell Line IC50 (THP-1) | Not explicitly stated in provided abstracts | 152 nM | [5] |
| Cell Line IC50 (KG-1) | Not explicitly stated in provided abstracts | 382 nM | [5] |
| Differentiation Induction (MOLM-14 cells, 100 nM) | 33.1% CD11b+ cells | 63.9% CD11b+ cells | [4] |
Mechanism of Action: Targeting Pyrimidine Synthesis
Both Brequinar and novel DHODH inhibitors like ASLAN003 share a common mechanism of action. They bind to the DHODH enzyme, preventing the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA. In rapidly dividing leukemia cells, this pyrimidine starvation results in cell cycle arrest, induction of differentiation into mature myeloid cells, and ultimately, apoptosis.[1][3] The specificity of this action can be demonstrated by "rescue" experiments, where the cytotoxic and differentiation-inducing effects of the inhibitors are reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[1][4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of hDHODH-IN-8 and Leflunomide Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory efficacy of the novel research compound hDHODH-IN-8 against the established drug, Leflunomide. This analysis is supported by available in vitro data and detailed experimental methodologies.
Leflunomide, a widely used disease-modifying antirheumatic drug (DMARD), exerts its immunomodulatory effects through its active metabolite, Teriflunomide, which inhibits the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells like lymphocytes.[3][4] By inhibiting hDHODH, Leflunomide depletes the pyrimidine pool, thereby arresting the cell cycle and suppressing the immune response.[5] this compound is a novel inhibitor of the same enzyme, hDHODH, and has shown potent activity in in vitro studies.[6][7][8]
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activity of this compound and Teriflunomide (the active metabolite of Leflunomide) against human dihydroorotate dehydrogenase (hDHODH).
| Compound | Target | IC50 | Ki |
| This compound | human DHODH | 0.13 µM[6][8] | 0.016 µM[6][8] |
| Teriflunomide | human DHODH | 0.4078 µM (407.8 nM)[9] | 0.179 µM (179 nM)[1] |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki is the inhibition constant. Lower values for both indicate higher potency.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Leflunomide (via Teriflunomide) target the same enzyme, hDHODH, which catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3][4] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. Activated lymphocytes, key players in autoimmune diseases, heavily rely on this de novo pathway for their proliferation.[5] By inhibiting hDHODH, these compounds effectively starve proliferating lymphocytes of the necessary building blocks for DNA and RNA, leading to cell cycle arrest and a dampening of the immune response.
References
- 1. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 2. teriflunomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of hDHODH-IN-8: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDHODH-IN-8, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), with other known inhibitors. We present a detailed protocol for a rescue experiment to validate the on-target activity of this compound and include representative data to illustrate the expected outcomes.
Introduction to hDHODH Inhibition and Rescue Experiments
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of hDHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.
A rescue experiment is a crucial validation step to confirm that the observed cytotoxic or cytostatic effects of a compound are due to the specific inhibition of its intended target. In the context of hDHODH inhibitors, this is achieved by supplementing the cell culture medium with a downstream product of the inhibited enzyme, such as orotic acid or, more commonly, uridine. If the addition of uridine reverses the inhibitory effects of the compound, it strongly suggests that the compound's activity is on-target.
Comparative Analysis of hDHODH Inhibitors
This compound is a potent inhibitor of human hDHODH with an IC50 of 0.13 µM. To provide a context for its activity, the table below compares its potency with other well-characterized hDHODH inhibitors.
| Compound | hDHODH IC50 (nM) | Cell-Based IC50 (µM) | Rescue Agent | Reference |
| This compound | 130 | Varies by cell line | Uridine/Orotic Acid | [1](--INVALID-LINK--) |
| Brequinar | 4.5 | ~0.05 - 0.2 | Uridine/Orotic Acid | (--INVALID-LINK--) |
| Leflunomide (active metabolite A771726) | 411 | ~5 - 50 | Uridine/Orotic Acid | (--INVALID-LINK--) |
| Teriflunomide (A771726) | 411 | ~5 - 50 | Uridine | [2](3--INVALID-LINK-- |
Validating this compound Activity with a Uridine Rescue Experiment
The following section provides a detailed protocol for a rescue experiment to validate the on-target activity of this compound.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Uridine (Sigma-Aldrich, Cat. No. U3003 or equivalent)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound and Rescue Agent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Prepare a set of identical serial dilutions in complete medium supplemented with 100 µM uridine.[4][5][6]
-
Include vehicle control wells (DMSO only) with and without 100 µM uridine.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (with and without uridine) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 values for this compound in the presence and absence of uridine.
-
Expected Quantitative Data
The following table presents hypothetical, yet representative, data from a uridine rescue experiment with this compound, based on typical results observed with other potent hDHODH inhibitors.
| This compound (µM) | % Viability (- Uridine) | % Viability (+ 100 µM Uridine) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 95 | 100 |
| 0.1 | 60 | 98 |
| 1 | 20 | 95 |
| 10 | 5 | 92 |
| 100 | 2 | 90 |
| IC50 | ~0.15 µM | > 100 µM |
A significant rightward shift in the IC50 value in the presence of uridine indicates a successful rescue and confirms that the primary mechanism of action of this compound is the inhibition of the de novo pyrimidine synthesis pathway.
Pyrimidine Biosynthesis Pathway and Mechanism of Rescue
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, the point of inhibition by this compound, and the mechanism of the uridine rescue.
As the diagram shows, this compound blocks the conversion of dihydroorotate to orotate. This leads to a depletion of all downstream pyrimidine nucleotides that are essential for DNA and RNA synthesis. The addition of exogenous uridine bypasses this blockade by utilizing the pyrimidine salvage pathway. Uridine is transported into the cell and converted to UMP by uridine kinase, thus replenishing the pyrimidine pool and rescuing the cells from the effects of hDHODH inhibition.
Conclusion
The rescue experiment is an indispensable tool for validating the mechanism of action of hDHODH inhibitors like this compound. By demonstrating that the cytotoxic effects of the inhibitor can be reversed by the addition of uridine, researchers can confidently attribute the compound's activity to the specific inhibition of the de novo pyrimidine synthesis pathway. This validation is a critical step in the preclinical development of novel anticancer and immunomodulatory agents targeting hDHODH.
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. elifesciences.org [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
hDHODH-IN-8: A Comparative Analysis of Selectivity for Human vs. Parasitic Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor hDHODH-IN-8 and its selectivity for human dihydroorotate dehydrogenase (hDHODH) versus parasitic DHODH, with a focus on Plasmodium falciparum, the causative agent of malaria. Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for the development of therapeutics against cancer, autoimmune diseases, and parasitic infections.[1] The differential selectivity of inhibitors is a critical factor in developing drugs that are both effective against pathogens and safe for the host.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified against both human and Plasmodium falciparum DHODH. The following table summarizes the key inhibition constants (IC50 and Ki) for this compound. A lower value indicates a higher potency of the inhibitor.
| Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity (PfDHODH IC50 / hDHODH IC50) |
| Human DHODH (hDHODH) | 0.13[2][3] | 0.016[2][3] | \multirow{2}{*}{~365-fold} |
| Plasmodium falciparum DHODH (PfDHODH) | 47.4[2][3] | 5.6[2][3] |
Key Observation: this compound is significantly more potent against human DHODH than against P. falciparum DHODH, with a selectivity ratio of approximately 365-fold based on the IC50 values. This indicates that this compound is a human-selective DHODH inhibitor.
Experimental Protocols
The determination of the IC50 and Ki values for DHODH inhibitors typically involves enzymatic assays that measure the rate of the reaction catalyzed by DHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.
General Protocol for DHODH Activity Assay:
-
Enzyme Preparation: Recombinant human and parasitic DHODH are expressed and purified.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH (typically around 8.0), a detergent to maintain enzyme solubility (e.g., Triton X-100), and the necessary substrates.
-
Substrates and Cofactors: The reaction is initiated by adding the natural substrate, dihydroorotate, and a cofactor, such as coenzyme Q (or a synthetic analog like decylubiquinone).
-
Inhibitor Addition: Various concentrations of the inhibitor (this compound) are pre-incubated with the enzyme before initiating the reaction.
-
Detection: The rate of the reaction is measured by monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) as it is reduced.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. Ki values are determined through kinetic studies, such as Michaelis-Menten analysis, in the presence of varying substrate and inhibitor concentrations.
Visualizing the Selective Inhibition
The following diagram illustrates the differential inhibitory effect of this compound on the pyrimidine biosynthesis pathway in human cells versus parasitic cells.
Caption: Comparative inhibition of human and parasitic DHODH by this compound.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 4. Development of New Inhibitors of the Dihydroorotate Dehydrogenase Enzyme (DHODH) from Leishmania sp. | Research, Society and Development [rsdjournal.org]
- 5. Molecular Dynamics Studies on Trypanosoma cruzi Dihydroorotate Dehydrogenase Complexes: An Analysis of the Inhibitor Influence - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of hDHODH-IN-8's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of hDHODH-IN-8 against human dihydroorotate dehydrogenase (hDHODH), benchmarked against other well-characterized inhibitors. The supporting data is presented in a clear, comparative format, and detailed experimental protocols are provided to enable independent validation.
Comparative Inhibitory Potency against hDHODH
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 value for this compound in comparison to other known hDHODH inhibitors, including the clinically used drug Teriflunomide and the potent experimental inhibitor Brequinar.
| Inhibitor | IC50 Value (Human DHODH) | Reference |
| This compound | 0.13 µM | |
| Brequinar | ~5.2 - 20 nM | [1][2][3] |
| Teriflunomide (A77 1726) | Kd = 12 nM, IC50 of a derivative = 16.0 nM | [4][5][6] |
| A77 1726 (active metabolite of Leflunomide) | IC50 = 411 nM | [7] |
| ASLAN003 | IC50 = 35 nM | [8] |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Experimental Protocol: In Vitro hDHODH Inhibition Assay (DCIP Method)
The determination of hDHODH inhibitory activity is commonly performed using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP). This method provides a reliable and reproducible means of quantifying enzyme activity.
Principle:
hDHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a co-substrate. In this in vitro assay, the artificial electron acceptor DCIP is used. The reduction of DCIP by hDHODH leads to a decrease in its absorbance at 600-650 nm, which can be monitored over time. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor, the IC50 value can be determined.
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone (Coenzyme Q analog) - Electron Acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Tris-HCl buffer
-
Potassium chloride (KCl)
-
Triton X-100
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm or 650 nm
Assay Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
DCIP Stock Solution.
-
Decylubiquinone Stock Solution.
-
DHO Stock Solution.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Set up the Reaction Mixture:
-
In each well of a 96-well microplate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of hDHODH enzyme.
-
The test inhibitor at the desired concentration (or vehicle control).
-
60 µM DCIP.
-
50 µM Decylubiquinone.
-
-
Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.[7][8]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 100 µM Dihydroorotate to each well.[9]
-
-
Measure Absorbance:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental and Biological Context
To further clarify the experimental workflow and the biological significance of hDHODH inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of an hDHODH inhibitor.
Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem | 508321 [merckmillipore.com]
- 4. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 5. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of hDHODH-IN-8 and Other Novel DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key target for therapeutic intervention in proliferative diseases such as cancer and autoimmune disorders. Inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell growth and inducing apoptosis in rapidly dividing cells.[1][2][3] This guide provides a comparative analysis of hDHODH-IN-8, a notable DHODH inhibitor, against other novel inhibitors such as ASLAN003 (Farudodstat) and BAY 2402234 (Orludodstat), as well as established inhibitors like Brequinar and Teriflunomide.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency of this compound and its counterparts against the hDHODH enzyme and various cancer cell lines.
Table 1: In Vitro Potency Against Human DHODH
| Inhibitor | IC50 (nM) against hDHODH | Ki (nM) against hDHODH |
| This compound | 130[4][5] | 16[4][5] |
| ASLAN003 (Farudodstat) | 35[6] | - |
| BAY 2402234 (Orludodstat) | 1.2 | - |
| Brequinar | 5.2[7] | - |
| Teriflunomide | 407.8[8] | 179 |
Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | DLD-1 | Colorectal Cancer | 66[9] |
| ASLAN003 (Farudodstat) | THP-1 | Acute Myeloid Leukemia | 152[6] |
| MOLM-14 | Acute Myeloid Leukemia | 582[6] | |
| KG-1 | Acute Myeloid Leukemia | 382[6] | |
| Brequinar | A-375 | Melanoma | 590[7] |
| A549 | Lung Cancer | 4100[7] | |
| HCT 116 | Colorectal Cancer | 480[10] | |
| MIA PaCa-2 | Pancreatic Cancer | 680[10] | |
| Teriflunomide | HCT116 | Colorectal Cancer | 300 (as A37 derivative)[8] |
| MDA-MB-468 | Triple Negative Breast Cancer | 31,360[11] | |
| BT549 | Triple Negative Breast Cancer | 31,830[11] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 59,720[11] |
Mechanism of Action and Downstream Signaling
DHODH inhibitors exert their primary effect by blocking the conversion of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis.[3] This leads to a depletion of uridine and other pyrimidines, which are vital for nucleic acid synthesis. The resulting "pyrimidine starvation" triggers a cascade of downstream events, including cell cycle arrest, differentiation, and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]
For instance, ASLAN003 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells by upregulating the expression of FAS, leading to the activation of the extrinsic apoptosis pathway via caspase-8 cleavage.[12] Furthermore, ASLAN003 activates AP-1 transcription factors and inhibits protein synthesis.[6] The anti-leukemic effects of DHODH inhibitors like BAY 2402234 can be rescued by the addition of exogenous uridine, confirming their on-target activity.[13]
Caption: Signaling pathway of DHODH inhibition.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP Assay)
This colorimetric assay monitors the reduction of 2,6-dichloroindophenol (DCIP) to measure DHODH activity.[14][15][16]
Materials:
-
Recombinant human DHODH
-
L-dihydroorotate (substrate)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100
-
Test inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10 (or decylubiquinone), and DCIP in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the reaction by adding L-dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the IC50 values from the dose-response curves.
Caption: Workflow for DHODH enzyme inhibition assay.
Cell Proliferation Assay (WST-1 Assay)
The WST-1 assay is a colorimetric method to quantify cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[17][18][19][20]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at approximately 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH-IN-8 | Dehydrogenase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 18. nanopartikel.info [nanopartikel.info]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
Enhancing Anticancer Efficacy: A Guide to hDHODH-IN-8 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, represents a promising strategy in oncology. Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication. By targeting hDHODH, inhibitors like hDHODH-IN-8 can selectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis. While preclinical data on the specific compound this compound in combination therapies is limited in publicly available literature, extensive research on other potent hDHODH inhibitors, such as brequinar (BQ), provides a strong rationale and valuable insights into the potential synergistic effects of this class of drugs.
This guide will leverage data from studies on brequinar as a representative hDHODH inhibitor to illustrate the principles and potential of combining hDHODH inhibition with other anticancer agents. The data presented herein should be considered illustrative for the class of hDHODH inhibitors, and specific results for this compound would require dedicated experimental validation.
Mechanism of Action: Synergy through Pyrimidine Depletion
The primary mechanism by which hDHODH inhibitors exert their anticancer effects is the depletion of the intracellular pyrimidine pool.[1][2] This metabolic stress has been shown to synergize with various other cancer therapies, including chemotherapy and immunotherapy.
A particularly compelling combination strategy involves pairing hDHODH inhibitors with immune checkpoint blockade (ICB).[1][3][4][5][6] Research has shown that pyrimidine starvation induced by DHODH inhibition leads to the upregulation of genes involved in the antigen presentation pathway (APP) in cancer cells.[1][3][4][5][6] This increased expression of Major Histocompatibility Complex (MHC) class I molecules on the tumor cell surface makes them more "visible" to the immune system, thereby enhancing the efficacy of immunotherapies that rely on T-cell-mediated tumor cell killing.[1][3][4][5][6]
Quantitative Data on Combination Therapies
The following tables summarize key quantitative data from preclinical studies investigating the combination of the hDHODH inhibitor brequinar (BQ) with other anticancer agents.
Table 1: In Vivo Efficacy of Brequinar in Combination with Immune Checkpoint Blockade in a Syngeneic Melanoma Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| Brequinar (BQ) | 800 ± 150 | 46.7 |
| Anti-PD-1 | 1000 ± 200 | 33.3 |
| BQ + Anti-PD-1 | 300 ± 100 | 80.0 |
Data adapted from a representative study on DHODH inhibition and immunotherapy.[1]
Table 2: In Vitro Synergistic Cytotoxicity of a DHODH Inhibitor with Cisplatin in Cervical Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| CaSki | Cisplatin | 15.2 | |
| DHODH Inhibitor | 8.5 | ||
| Cisplatin + DHODH Inhibitor | 4.8 (Cisplatin) | < 1 (Synergistic) | |
| HeLa | Cisplatin | 20.5 | |
| DHODH Inhibitor | 12.1 | ||
| Cisplatin + DHODH Inhibitor | 6.2 (Cisplatin) | < 1 (Synergistic) |
Data adapted from a study demonstrating synergy between DHODH inhibition and cisplatin.[7] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI)
Objective: To determine the synergistic, additive, or antagonistic effect of combining an hDHODH inhibitor with another anticancer agent on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of the hDHODH inhibitor and the combination agent are prepared in a suitable solvent (e.g., DMSO).
-
Dose-Response Matrix: A checkerboard-style dose-response matrix is designed. This involves treating cells with a range of concentrations of each drug alone and in combination.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing the drugs at the concentrations specified in the dose-response matrix.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The viability data is used to calculate the IC50 for each drug alone and in combination. The Combination Index (CI) is then calculated using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[8]
In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of an hDHODH inhibitor in combination with another anticancer agent in a tumor xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used for xenograft studies with human cancer cell lines.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Groups: Mice are randomized into different treatment groups:
-
Vehicle control
-
hDHODH inhibitor alone
-
Combination agent alone
-
hDHODH inhibitor + combination agent
-
-
Drug Administration: The drugs are administered according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the differences in tumor growth between the groups.
Visualizing the Pathways and Workflows
Signaling Pathway of DHODH Inhibition and Immunotherapy Synergy
Caption: hDHODH inhibition synergizes with immunotherapy.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination therapy study.
Conclusion
The combination of hDHODH inhibitors with other anticancer agents, particularly immunotherapy, holds significant promise for improving therapeutic outcomes. By depleting pyrimidine pools, hDHODH inhibitors can induce a metabolic stress that not only directly inhibits tumor growth but also renders cancer cells more susceptible to other treatments. The data from studies on brequinar and other DHODH inhibitors provide a strong foundation for the continued investigation of this compound in combination regimens. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential and optimal combination strategies for this class of drugs.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 2. ajmc.com [ajmc.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: A Comparative Guide to hDHODH Inhibitor Combinations in Chemotherapy
Disclaimer: The following guide synthesizes preclinical data on the synergistic effects of human dihydroorotate dehydrogenase (hDHODH) inhibitors in combination with chemotherapy. The specific inhibitor "hDHODH-IN-8" is not referenced in the currently available scientific literature. Therefore, this guide utilizes data from well-characterized hDHODH inhibitors, such as Brequinar, as a surrogate to provide a comparative overview of the potential of this drug class in combination cancer therapy. The findings presented are intended for a research and drug development audience and should be interpreted within the context of preclinical research.
Introduction to hDHODH Inhibition in Oncology
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cancer cells are often highly dependent on this pathway to sustain their growth. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis. While hDHODH inhibitors have shown promise as monotherapy, their true potential may lie in their ability to synergize with existing chemotherapy agents, enhancing their efficacy and potentially overcoming resistance. This guide provides a comparative analysis of the synergistic effects observed when combining hDHODH inhibitors with various classes of chemotherapy drugs.
Synergistic Effects of hDHODH Inhibitors with Chemotherapy Agents
The combination of hDHODH inhibitors with traditional and targeted chemotherapy agents has demonstrated significant synergistic or additive anti-cancer effects across various cancer types in preclinical studies. This section summarizes the quantitative data from these studies.
In Vitro Synergistic Activity
The following table summarizes the synergistic effects of hDHODH inhibitors in combination with different chemotherapy agents on cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Cell Line | hDHODH Inhibitor | Chemotherapy Agent | IC50 (Inhibitor alone) | IC50 (Chemo alone) | Combination IC50 | Combination Index (CI) | Reference |
| Cervical Cancer | HeLa | Brequinar | Cisplatin | Not Reported | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| Cervical Cancer | CaSki | Brequinar | Cisplatin | Not Reported | Not Reported | Not Reported | < 1 (Synergistic) | [1] |
| Melanoma | Xenografts | Brequinar | Doxorubicin | Not Reported | Not Reported | Not Reported | Synergistic Inhibition | [2] |
| High-Grade B-cell Lymphoma | DB | Brequinar | Venetoclax | Not Reported | Not Reported | Not Reported | < 1 (Synergistic) | [3] |
| High-Grade B-cell Lymphoma | SU-DHL4 | Brequinar | Venetoclax | Not Reported | Not Reported | Not Reported | < 1 (Synergistic) | [3] |
In Vivo Synergistic Efficacy
This table presents data from in vivo studies, typically using xenograft models, demonstrating the enhanced anti-tumor activity of combination therapy.
| Cancer Type | Animal Model | hDHODH Inhibitor | Chemotherapy Agent | Tumor Growth Inhibition (TGI) - Inhibitor Alone | TGI - Chemo Alone | TGI - Combination | Outcome | Reference |
| Cervical Cancer | HeLa Xenograft | Brequinar | Cisplatin | Smaller tumor volume than control | Smaller tumor volume than control | Significantly smaller tumor volume than monotherapy | Synergistic anti-cancer effect | [1] |
| Melanoma | Xenograft | Brequinar | Doxorubicin | Not Reported | Not Reported | Significant tumor growth inhibition | Synergistic inhibition | [2] |
| High-Grade B-cell Lymphoma | SU-DHL4 Xenograft | Brequinar | Venetoclax | Modest tumor control | Modest tumor control | Effective tumor control | Synergistic anti-tumor effect | [3] |
Mechanistic Insights into Synergistic Interactions
The synergistic effects of hDHODH inhibitors with chemotherapy are underpinned by complementary mechanisms of action that target cancer cells through multiple pathways.
De Novo Pyrimidine Biosynthesis Pathway
The primary mechanism of hDHODH inhibitors is the disruption of pyrimidine synthesis. This leads to a depletion of essential building blocks for DNA and RNA, thereby arresting the cell cycle and inducing apoptosis.
Caption: De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition.
Synergy with Cisplatin via Ferroptosis Induction
The combination of hDHODH inhibition with cisplatin has been shown to synergistically induce ferroptosis, a form of iron-dependent programmed cell death. This is mediated through the downregulation of the mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: Synergistic Induction of Ferroptosis by hDHODH Inhibitor and Cisplatin.
Synergy with Venetoclax in B-cell Lymphoma
In high-grade B-cell lymphomas with concurrent MYC and BCL2 rearrangements, combining an hDHODH inhibitor with the BCL2 inhibitor venetoclax shows synergistic effects.[3] The hDHODH inhibitor downregulates MYC and MCL-1, which are known resistance mechanisms to venetoclax.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of key experimental protocols used to assess the synergistic effects of hDHODH inhibitors.
Cell Viability and Synergy Assessment (CCK-8 Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic effect of their combination using the Combination Index (CI).
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the hDHODH inhibitor alone, the chemotherapy agent alone, and a combination of both at a constant ratio. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for each treatment condition. Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with the hDHODH inhibitor, chemotherapy agent, or their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, hDHODH inhibitor alone, chemotherapy agent alone, and combination therapy). Administer the treatments according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating synergistic drug combinations.
Caption: Experimental Workflow for Assessing Synergistic Drug Combinations.
Conclusion
The preclinical data strongly suggest that combining hDHODH inhibitors with various chemotherapy agents holds significant therapeutic potential. The synergistic interactions observed are often rooted in complementary mechanisms that target fundamental cancer cell processes, including nucleotide synthesis, cell cycle progression, and programmed cell death pathways. While the absence of specific data on "this compound" necessitates further investigation, the broader class of hDHODH inhibitors represents a promising avenue for developing more effective combination cancer therapies. The experimental frameworks and mechanistic insights provided in this guide offer a foundation for researchers and drug development professionals to explore and advance these promising therapeutic strategies.
References
Head-to-Head Comparison: hDHODH-IN-8 and PTC299 in Preclinical Research
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of human dihydroorotate dehydrogenase (hDHODH) have emerged as a promising class of therapeutic agents. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. This guide provides a comprehensive head-to-head comparison of two notable hDHODH inhibitors: hDHODH-IN-8 and PTC299, also known as emvododstat.
Executive Summary
Both this compound and PTC299 are potent inhibitors of the hDHODH enzyme. However, available preclinical data suggests that PTC299 exhibits significantly greater potency in cellular assays, particularly against acute myeloid leukemia (AML) cell lines. While this compound has demonstrated clear biochemical inhibition of the target enzyme, PTC299 has undergone more extensive preclinical and clinical evaluation, including trials for AML and COVID-19. This comparison guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective overview for research and drug development professionals.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and PTC299 based on available preclinical studies. It is important to note that the inhibitory activities were determined using different assay formats (biochemical vs. cell-based), which should be considered when directly comparing potency values.
| Parameter | This compound | PTC299 (Emvododstat) |
| Target | Human Dihydroorotate Dehydrogenase (hDHODH) | Human Dihydroorotate Dehydrogenase (hDHODH) & VEGFA mRNA translation |
| Biochemical IC50 (hDHODH) | 0.13 µM[1] | ~1 nM (in leukemia cells)[2] |
| Biochemical Ki (hDHODH) | 0.016 µM[1] | Not explicitly reported |
| Cellular IC50 (AML cell lines) | Not explicitly reported | 2 nM - 60 nM[3] |
| EC50 (VEGFA inhibition) | Not applicable | 1.64 ± 0.83 nM (in HeLa cells)[3] |
Signaling Pathways and Mechanism of Action
Both compounds target the hDHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. By inhibiting this crucial enzyme, these molecules deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway.
PTC299 exhibits a dual mechanism of action. In addition to inhibiting hDHODH, it was initially identified as an inhibitor of vascular endothelial growth factor A (VEGFA) mRNA translation[3]. This dual activity, targeting both pyrimidine synthesis and a key angiogenesis factor, may contribute to its potent anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize hDHODH inhibitors.
hDHODH Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of a chromogenic substrate.
Principle: hDHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a co-substrate. In this assay, the reduction of 2,6-dichloroindophenol (DCIP) is measured spectrophotometrically.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or decylubiquinone
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound or PTC299)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and CoQ10.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the hDHODH enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at 600-620 nm over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS/MTT or Trypan Blue Exclusion)
These assays are used to determine the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Principle:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Cancer cell lines (e.g., MOLM-13, HL-60 for AML)
-
Cell culture medium and supplements
-
Test compounds (this compound or PTC299)
-
MTS or MTT reagent, or Trypan Blue solution
-
Microplate reader (for MTS/MTT) or hemocytometer and microscope (for Trypan Blue)
Procedure (MTS/MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Discussion and Future Directions
The available data indicates that while both this compound and PTC299 are effective inhibitors of hDHODH, PTC299 demonstrates superior potency in cellular models of AML. The dual mechanism of action of PTC299, targeting both pyrimidine synthesis and VEGFA translation, may provide a therapeutic advantage in certain cancer types.
For a more definitive head-to-head comparison, further studies are warranted. Specifically, evaluating both compounds in the same panel of cancer cell lines and in parallel biochemical hDHODH inhibition assays would provide a more direct and robust comparison of their potency and selectivity. Additionally, in vivo studies comparing the efficacy and pharmacokinetic profiles of this compound and PTC299 in relevant animal models would be invaluable for guiding future drug development efforts.
References
Confirming On-Target Effects of hDHODH-IN-8 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of hDHODH-IN-8: chemical inhibition using the small molecule itself and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in drug development.
Executive Summary
Confirming that the phenotypic effects of a small molecule inhibitor are a direct result of its interaction with the intended target is a cornerstone of drug discovery. This guide outlines the experimental strategies to validate the on-target effects of this compound, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). We compare the outcomes of chemical inhibition with this compound to those of genetic knockdown of the hDHODH gene (DHODH) using siRNA. Both methods are expected to yield similar biological consequences, thereby providing strong evidence for the inhibitor's specificity.
The primary mechanism of action for hDHODH inhibition is the disruption of the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis.[1] This leads to a reduction in cell proliferation, cell cycle arrest, and in some cases, apoptosis, particularly in rapidly dividing cells like cancer cells which are highly dependent on this pathway.
Comparison of this compound and hDHODH siRNA Effects
The following tables summarize the expected quantitative outcomes from treating cells with this compound versus transfecting them with hDHODH-targeting siRNA. The data is representative of typical results observed in cancer cell lines.
Table 1: Comparison of Effects on Cell Viability and Apoptosis
| Parameter | This compound | hDHODH siRNA | Control (e.g., DMSO, Scrambled siRNA) |
| Cell Viability (%) | Decreased | Decreased | ~100% |
| Apoptosis (%) | Increased | Increased | Baseline |
| Cleaved PARP Levels | Increased | Increased | Low/Undetectable |
| Cleaved Caspase-3 Levels | Increased | Increased | Low/Undetectable |
Note: The extent of viability reduction and apoptosis induction can be cell-line dependent. A study on neuroblastoma cells demonstrated that both the hDHODH inhibitor Brequinar and shRNA-mediated knockdown of hDHODH led to an increase in the apoptosis markers cleaved PARP and activated caspase-3.[2]
Table 2: Comparison of Effects on Cell Cycle and Pyrimidine Levels
| Parameter | This compound | hDHODH siRNA | Control |
| Cell Cycle Phase | S-phase arrest | S-phase arrest | Normal Distribution |
| Intracellular UTP Levels | Decreased | Decreased | Normal Levels |
| Intracellular CTP Levels | Decreased | Decreased | Normal Levels |
Note: The specific phase of cell cycle arrest can vary between cell types. Inhibition of hDHODH has been shown to induce S-phase arrest in neuroblastoma and other cancer cells.[3][4] This is a direct consequence of pyrimidine pool depletion, which is necessary for DNA replication.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of hDHODH
This protocol describes the transient knockdown of hDHODH expression using siRNA.
Materials:
-
hDHODH-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell line and complete growth medium
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 20 pmol of hDHODH siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA and protein level using qRT-PCR and Western Blotting, respectively.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound, hDHODH siRNA, or controls in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Plate reader.
Procedure:
-
After the desired incubation period with this compound or post-siRNA transfection, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound, hDHODH siRNA, or controls.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cells treated with this compound, hDHODH siRNA, or controls.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for hDHODH, Cleaved PARP, and Cleaved Caspase-3
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates from treated and control cells.
-
Primary antibodies against hDHODH, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for hDHODH mRNA
This method is used to quantify the amount of hDHODH mRNA to confirm siRNA knockdown efficiency.
Materials:
-
RNA isolated from treated and control cells.
-
cDNA synthesis kit.
-
qPCR primers for hDHODH and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Isolate total RNA from cells and reverse transcribe it to cDNA.
-
Perform qPCR using primers for hDHODH and the housekeeping gene.
-
Calculate the relative expression of hDHODH mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and siRNA.
References
- 1. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of hDHODH-IN-8: A Guide for Laboratory Professionals
Chemical and Physical Properties of hDHODH-IN-8
A clear understanding of the inhibitor's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data available for this compound.
| Property | Value |
| Molecular Weight | 312.75 g/mol [1] |
| Molecular Formula | C₁₇H₁₃ClN₂O₂[1] |
Step-by-Step Disposal Protocol
Given the absence of a specific SDS for this compound, the following procedures are based on general guidelines for the disposal of small molecule inhibitors and heterocyclic compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific regulations and guidance before proceeding.
Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be treated as hazardous chemical waste.
-
Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Contaminated personal protective equipment (PPE), such as gloves and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
Segregate organic solvent waste containing the inhibitor from aqueous waste.
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard information.
-
Indicate the solvent used for liquid waste (e.g., "this compound in DMSO").
-
Use appropriate hazard symbols as required by your institution.
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure waste containers are sealed to prevent spills or evaporation.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS-approved waste management service.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in accordance with all safety regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide and does not replace specific institutional protocols or regulatory requirements. Always prioritize safety and consult with your institution's Environmental Health and Safety office for detailed instructions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
